Technical Documentation Center

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid
  • CAS: 1041533-03-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers Executive Summary 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical ampholytic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers

Executive Summary

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical ampholytic scaffold often utilized in the synthesis of peptidomimetics and kinase inhibitors. Its structure combines an electron-deficient nitro-aryl core with a basic pyridine moiety, creating a complex zwitterionic profile that challenges standard formulation strategies.

This guide provides a definitive physicochemical characterization framework. It moves beyond static data points to explain the behavior of the molecule under physiological and processing conditions, offering self-validating protocols for researchers to verify these properties in-house.

Molecular Identity & Structural Analysis[1][2]

Before establishing protocols, we must deconstruct the molecule to predict its behavior.

AttributeDetail
IUPAC Name 3-Nitro-4-[(pyridin-4-ylmethyl)amino]benzoic acid
Molecular Formula C₁₃H₁₁N₃O₄
Molecular Weight 273.25 g/mol
Core Scaffold 4-Aminobenzoic acid (PABA) derivative
Key Functional Groups 1.[1] Carboxylic Acid (C1): Proton donor (Acidic).2. Pyridine Nitrogen (N1): Proton acceptor (Basic).3. Nitro Group (C3): Electron-withdrawing group (EWG); reduces pKa of the acid and basicity of the aniline nitrogen.4. Secondary Amine (Linker): Participation in H-bonding; low basicity due to ortho-nitro conjugation.
Structural Logic (The "Why" Behind the Properties)

The presence of the 3-nitro group is the defining feature. Through inductive (-I) and mesomeric (-M) effects, it pulls electron density from the aromatic ring.

  • Effect on Solubility: It increases the polarity of the molecule but also facilitates strong intramolecular hydrogen bonding between the nitro oxygen and the linker amine proton. This "locking" effect can reduce solubility in non-polar solvents despite the lipophilic aromatic rings.

  • Effect on Acidity: It stabilizes the carboxylate anion, likely lowering the pKa of the benzoic acid moiety relative to unsubstituted PABA.

Critical Physicochemical Parameters[4][5]

Ionization Constants (pKa)

This molecule is a zwitterion (ampholyte) in the physiological pH range. It possesses two dominant ionization centers.

Ionization CenterEstimated pKaState at pH 7.4Mechanistic Insight
Carboxylic Acid 3.4 – 3.8Deprotonated (COO⁻)The EWG nitro group enhances acidity compared to benzoic acid (pKa 4.2).
Pyridine Nitrogen 5.2 – 5.6Uncharged (N)At pH < 5, this protonates to NH⁺. At physiological pH, it is largely neutral.
Aniline Nitrogen < 1.0 (Negligible)NeutralThe lone pair is delocalized into the nitro-benzene ring; it does not participate in acid-base equilibria in water.

Isoelectric Point (pI): The molecule is least soluble near its pI, calculated as:



Lipophilicity (LogP vs. LogD)

Because the molecule ionizes, the partition coefficient (LogP) is insufficient. We must track the distribution coefficient (LogD) across pH.

  • LogP (Intrinsic): ~1.8 (Predicted). The molecule is moderately lipophilic in its neutral form.

  • LogD (pH 7.4): ~0.5 – 1.0. At physiological pH, the carboxylate anion dominates, significantly lowering lipophilicity and increasing aqueous solubility.

Experimental Characterization Protocols

Protocol A: Potentiometric pKa Determination

Standard UV-Vis titration is often insufficient due to overlapping chromophores. Potentiometry is the "Gold Standard" for zwitterions.

Reagents:

  • 0.1 M NaOH (Carbonate-free, standardized).

  • 0.1 M HCl.

  • 0.15 M KCl (Ionic strength adjuster).

  • Argon or Nitrogen gas (for purging).

Methodology:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl. If solubility is an issue, use a co-solvent (Methanol < 20%) and apply the Yasuda-Shedlovsky extrapolation.

  • Acidification: Add excess HCl to lower pH to ~2.0 (fully protonated cationic state: Pyridine-H⁺ / COOH).

  • Titration: Titrate with 0.1 M NaOH under inert gas atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.

    • First equivalence point: Deprotonation of Carboxyl (-COOH

      
       -COO⁻).
      
    • Second equivalence point: Deprotonation of Pyridinium (-NH⁺

      
       -N).
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

This protocol validates the pI calculation.

Methodology:

  • Prepare buffer solutions at pH 1.2, 4.5 (predicted pI), and 7.4.

  • Add excess solid compound to glass vials containing 2 mL of each buffer.

  • Incubate at 37°C with agitation for 24 hours.

  • Filter supernatant (0.22 µm PTFE filter).

  • Analyze filtrate via HPLC-UV (Detection @ 254 nm).

Self-Validating Check: The solubility at pH 4.5 should be significantly lower than at pH 1.2 or 7.4. If pH 4.5 solubility is high, the pKa predictions are incorrect, or the solid form is amorphous.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying physicochemical impurities that alter property measurements.

Primary Route: Nucleophilic Aromatic Substitution (SNAr).

SynthesisPath SM1 4-Fluoro-3-nitrobenzoic acid (Electrophile) Reaction Reaction: S_NAr Mechanism Solvent: EtOH/Water Base: Et3N or NaHCO3 Temp: Reflux SM1->Reaction SM2 4-(Aminomethyl)pyridine (Nucleophile) SM2->Reaction Product 3-Nitro-4-[(4-pyridinylmethyl)amino] benzoic acid Reaction->Product Main Path Impurity Impurity Risk: Hydrolysis of Fluoride (4-Hydroxy-3-nitrobenzoic acid) Reaction->Impurity Side Reaction (if wet solvent)

Figure 1: Synthesis pathway via SNAr. The presence of water during the reaction can lead to the hydrolytic impurity (4-hydroxy derivative), which has a distinct pKa profile.

Stability & Solid-State Properties

Thermal Analysis
  • Melting Point: Expected range 270°C – 285°C (with decomposition).

  • Technique: Differential Scanning Calorimetry (DSC).

  • Warning: Nitro-aromatic compounds can be shock-sensitive or thermally unstable at high temperatures. Do not seal hermetically in DSC pans; use pinhole lids to allow gas escape during decomposition.

Photostability

The nitro group is susceptible to photo-reduction or rearrangement under UV light.

  • Handling Requirement: Store in amber vials.

  • Test: Expose 1 mg/mL solution to ICH Q1B light conditions. Monitor for the appearance of the nitroso- intermediate via LC-MS.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogP determination).

  • Comisar, C., et al. (2019). "High-Throughput Solubility and pKa Measurement." Drug Discovery Today: Technologies. (Modern protocols for ampholytes).
  • Sigma-Aldrich/Merck. (n.d.). 4-Amino-3-nitrobenzoic acid (Scaffold Precursor) Safety Data Sheet. (Used for thermal stability benchmarking).

  • PubChem. (2025).[2][3] Compound Summary: 4-[(3-nitrophenyl)methylideneamino]benzoic acid.[2] (Structural analog data for validation).

  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). (Reference for nitro-aniline acidity).

Sources

Exploratory

Molecular Profiling &amp; Pharmacophore Analysis: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

This guide provides an in-depth technical analysis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a specialized small molecule agonist designed to probe the pharmacology of the hydroxycarboxylic acid receptor 3 (H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a specialized small molecule agonist designed to probe the pharmacology of the hydroxycarboxylic acid receptor 3 (HCAR3/GPR109b).

Executive Summary

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a synthetic ligand belonging to the class of nitro-amino benzoates. It was developed as a high-potency, selective agonist for GPR109b (HCAR3) , an orphan G-protein coupled receptor closely related to the niacin receptor (GPR109a/HCAR2).

Unlike niacin (nicotinic acid), which activates both GPR109a and GPR109b, this compound exhibits significant selectivity for GPR109b.[1] This selectivity makes it a critical chemical probe for distinguishing the physiological effects of GPR109b activation (lipolysis regulation) from GPR109a-mediated cutaneous flushing.

Chemical Identity
PropertyDetail
IUPAC Name 3-Nitro-4-[(pyridin-4-ylmethyl)amino]benzoic acid
Core Scaffold 4-Amino-3-nitrobenzoic acid
Molecular Formula C₁₃H₁₁N₃O₄
Molecular Weight 273.25 g/mol
Primary Target GPR109b (HCAR3)
Mechanism Orthosteric Agonist

Molecular Architecture & Electronic Properties

The structural integrity of this molecule relies on the interplay between the electron-withdrawing nitro group and the secondary amine.

The Nitro-Aniline "Lock"

The core pharmacophore is built upon a 3-nitro-4-aminobenzoic acid scaffold.

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong intramolecular hydrogen bond with the adjacent amino hydrogen (NH···O₂N). This interaction creates a pseudo-six-membered ring, locking the phenyl ring and the amine linker into a planar conformation.

  • Conformational Rigidity: This planarity reduces the entropic cost of binding, presenting the molecule to the receptor in a "pre-organized" bioactive conformation.

Acid-Base Profile (Zwitterionic Character)
  • Carboxylic Acid (pKa ~3.5 - 4.0): The electron-withdrawing nitro group meta to the carboxyl enhances the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. At physiological pH (7.4), this group is fully deprotonated (anionic), which is essential for the salt-bridge interaction with the receptor (typically an Arginine residue).

  • Pyridine Ring (pKa ~5.2): The pyridine nitrogen is weakly basic. In the binding pocket, its protonation state depends on the local microenvironment, but it often serves as a hydrogen bond acceptor or participates in pi-stacking interactions.

Pharmacophore Analysis (GPR109b Selectivity)

The ligand's high affinity and selectivity are driven by three distinct pharmacophoric features.

Feature Map
  • Anionic Headgroup (Essential): The carboxylate moiety mimics the acid group of niacin. It anchors the ligand via an ionic bond to a conserved Arginine residue (likely Arg251 in GPR109b) in the transmembrane bundle.

  • Planar Core (Scaffold): The nitro-phenyl ring acts as a rigid spacer. The nitro group is not merely a bystander; it provides electrostatic depth and sterically enforces the correct vector for the tail group.

  • The Selectivity Tail (Pyridine): The 4-pyridinylmethyl group extends into a hydrophobic sub-pocket.

    • Selectivity Mechanism:[2] The GPR109a binding pocket is sterically restricted in this region. The GPR109b pocket accommodates bulky lipophilic groups (like the pyridyl-methyl) better than GPR109a. This steric fit is the primary driver of selectivity.

Visual Pharmacophore Model

The following diagram illustrates the abstract binding hypothesis.

Pharmacophore Acid Carboxylate (Ionic Anchor) Core Nitro-Phenyl Core (Planar Scaffold) Acid->Core attached to Rec_Arg Receptor Arg+ (Salt Bridge) Acid->Rec_Arg Ionic Interaction Linker NH Linker (H-Bond Donor) Core->Linker ortho-position Linker->Core Intramolecular H-Bond (Planarization) Tail Pyridine Ring (Selectivity Filter) Linker->Tail methylene bridge Rec_Pocket Hydrophobic Pocket (GPR109b Specific) Tail->Rec_Pocket Pi-Stacking/Steric Fit

Caption: Pharmacophore map highlighting the ionic anchor (red), the planarizing scaffold (yellow), and the selectivity-determining pyridine tail (blue).

Synthesis Protocol

The synthesis utilizes a nucleophilic aromatic substitution (SNAr) strategy. The electron-withdrawing nitro and carboxyl groups on the benzene ring activate the fluorine atom at the 4-position for displacement by the amine.

Reaction Scheme

Reagents:

  • Substrate: 4-Fluoro-3-nitrobenzoic acid

  • Nucleophile: 4-(Aminomethyl)pyridine (4-Picolylamine)

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Addition: Add 4-(aminomethyl)pyridine (1.2 eq) followed by DIEA (2.5 eq). The base is crucial to neutralize the HF generated and keep the amine nucleophilic.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC or LC-MS (looking for mass shift from 185 to 273 Da).

  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Dilute with water and adjust pH to ~4.0 using 1N HCl. The zwitterionic product typically precipitates at this pH.

  • Purification: Filter the yellow/orange solid. Wash with cold water and diethyl ether to remove unreacted amine. Recrystallize from EtOH/Water if necessary.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Fluoro-3-nitrobenzoic acid + 4-Picolylamine Mix Add Base (DIEA) Solvent: Ethanol Start->Mix Heat Reflux (78°C) 4-6 Hours Mix->Heat Check LC-MS Check Target Mass: 273.25 Heat->Check Acidify Acidify to pH 4.0 (Precipitate Product) Check->Acidify Conversion >95% Final Final Product: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Acidify->Final Filtration & Drying

Caption: SNAr synthetic pathway for the production of the target agonist.

Applications in Drug Discovery[3][4][5]

De-orphaning GPR109b

Historically, GPR109b was considered a "low-affinity" niacin receptor.[1] However, the discovery of this compound proved that GPR109b has distinct SAR (Structure-Activity Relationship) requirements. By using this selective agonist, researchers can activate GPR109b exclusively in complex tissue types (like adipocytes or immune cells) to isolate its specific signaling pathways.

Therapeutic Potential[5]
  • Lipolysis Inhibition: Like niacin, GPR109b activation inhibits adenylyl cyclase, reducing cAMP levels and inhibiting lipolysis.

  • Flushing Studies: A major limitation of niacin therapy is cutaneous flushing, mediated by GPR109a on Langerhans cells. Compounds in this class (selective GPR109b agonists) have been shown not to induce flushing in animal models, validating the hypothesis that flushing is GPR109a-dependent.

References

  • Skinner, P. J., et al. (2007).[1] "3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b."[1] Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622.[1]

  • Semple, G., et al. (2008). "Discovery of the first potent and selective agonists of the orphan G-protein coupled receptor GPR109b." Journal of Medicinal Chemistry, 51(19), 5922-5925.

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355.

Sources

Foundational

Solubility Profile of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid in Organic Solvents

Executive Summary 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical intermediate in the synthesis of pharmaceutical active ingredients, most notably serving as a scaffold in the production of thrombin inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical intermediate in the synthesis of pharmaceutical active ingredients, most notably serving as a scaffold in the production of thrombin inhibitors like Dabigatran etexilate . As a zwitterionic molecule containing both an acidic carboxyl group and basic pyridine/amine functionalities, its solubility profile is complex and highly dependent on solvent polarity, temperature, and pH.

This technical guide provides a comprehensive framework for understanding the solubility thermodynamics of this compound. It details the theoretical solubility ranking based on molecular interactions, outlines a rigorous experimental protocol for quantitative profiling, and presents the thermodynamic models required for process optimization.

Chemical Context and Molecular Interactions[1][2]

To predict and manipulate the solubility of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, one must first understand its structural thermodynamics.

  • Compound Class: Amphoteric Nitro-Benzoic Acid Derivative.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Hydrogen bond donor (HBD) and acceptor (HBA). Responsible for dimerization in non-polar solvents and pH-dependent solubility in water.

    • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Increases the acidity of the carboxyl group and enhances polarity, but increases crystal lattice energy (high melting point).

    • Secondary Amine (-NH-) & Pyridine Ring: Basic centers capable of accepting protons.

The "Brick Dust" Challenge

This molecule exhibits "brick dust" characteristics—high crystallinity and high melting point (>250°C for similar analogs)—due to strong intermolecular hydrogen bonding and


-

stacking between the nitro-aromatic and pyridine rings. Consequently, overcoming the crystal lattice energy requires solvents with high dielectric constants or strong H-bonding capabilities.

Predicted Solubility Profile

Based on the structure-property relationships of analogous nitro-benzoic acids (e.g., 3-nitro-4-aminobenzoic acid) and pyridine derivatives, the solubility hierarchy is established as follows.

Solvent Suitability Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of ActionApplication
Polar Aprotic DMSO, DMF, NMPHigh Disrupts intermolecular H-bonds; dipole-dipole interactions with nitro group.Reaction solvent; Initial dissolution.[1][2]
Polar Protic Methanol, EthanolModerate Solvation via H-bonding; Temperature dependent.Recrystallization (Cooling).
Chlorinated Dichloromethane (DCM)Low Weak dispersion forces; insufficient to break lattice.Extraction (Organic phase).[2]
Non-Polar Toluene, HexaneVery Low Lack of specific interactions.Antisolvent ; Yield maximization.
Aqueous WaterpH Dependent Low at isoelectric point; High at pH < 3 or pH > 8.Waste stream; pH swing precipitation.

Expert Insight: For process scale-up, a binary solvent system of DMSO/Ethanol or DMF/Water is often optimal. The polar aprotic component dissolves the solute, while the protic component induces controlled supersaturation upon cooling or anti-solvent addition.

Experimental Protocol: Quantitative Solubility Determination

For drug development, precise solubility data is required to calculate the Metastable Zone Width (MSZW) . The following protocol utilizes the Isothermal Shake-Flask Method , the gold standard for equilibrium solubility.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Preparation SolventAdd Add Solvent (Specific Volume) to Excess Solid Start->SolventAdd Equilibration Thermostatic Shaking (24-72h, ±0.05 K) SolventAdd->Equilibration Sampling Sample Supernatant (Syringe Filter 0.45 µm) Equilibration->Sampling Check Equilibrium Sampling->Equilibration If Conc. Changing Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis DataFit Thermodynamic Modeling (Apelblat Equation) Analysis->DataFit

Caption: Step-by-step workflow for determining equilibrium solubility, ensuring thermodynamic stability before quantification.

Detailed Methodology
  • Preparation: Weigh an excess of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (approx. 200 mg) into a jacketed glass vessel.

  • Solvent Addition: Add 10 mL of the target organic solvent (e.g., Methanol, Ethanol, DMF).

  • Equilibration:

    • Place the vessel in a thermostatic shaker bath.

    • Set temperature (range: 278.15 K to 323.15 K).

    • Agitate at 150 rpm for 72 hours .

    • Why 72h? Zwitterionic compounds often have slow dissolution kinetics due to surface protonation states.

  • Sampling:

    • Stop agitation and allow phases to separate for 2 hours (sedimentation).

    • Withdraw 1 mL of supernatant using a pre-heated syringe (to prevent precipitation in the needle).

    • Filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (suitable for non-volatile solutes).

    • HPLC (Preferred): Dilute with mobile phase and analyze (Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid).

Thermodynamic Modeling and Analysis

To translate experimental data into process parameters, the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for pharmaceutical intermediates.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
    • 
       & 
      
      
      
      : Reflect the non-ideality of the solution.
    • 
       : Accounts for the temperature dependence of the enthalpy of fusion.
      
Van't Hoff Analysis

Plotting


 vs 

yields the apparent thermodynamic functions of dissolution:
  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic  process, meaning solubility increases with temperature (typical for this compound).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Application: Crystallization Strategy

The primary industrial application of this solubility data is the purification of the intermediate via recrystallization.

Solvent Selection Logic

RecrystallizationLogic Start Select Solvent System CheckPolar Is Solute Soluble in Hot Alcohol (EtOH/MeOH)? Start->CheckPolar YesAlcohol Use Cooling Crystallization (High Yield, Low Cost) CheckPolar->YesAlcohol Yes (>20 mg/mL) NoAlcohol Requires Stronger Solvent? CheckPolar->NoAlcohol No (<5 mg/mL) TryDMF Dissolve in DMF/DMSO NoAlcohol->TryDMF AddAnti Add Antisolvent (Water/Toluene) (Drowning Out) TryDMF->AddAnti

Caption: Decision tree for selecting the optimal crystallization method based on solubility thresholds.

Recommended Procedure:

  • Dissolution: Dissolve the crude solid in DMF (approx. 5 volumes) at 60°C.

  • Filtration: Filter hot to remove mechanical impurities.

  • Crystallization: Slowly add Water (antisolvent) or Ethanol while cooling to 5°C.

  • Result: This exploits the high solubility in DMF and the steep solubility drop in aqueous mixtures to maximize yield and purity.

References

  • Apelblat, A., & Manzurola, E. (1999).[3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Zhang, Y., et al. (2018). Solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in organic solvents. Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[4] Technical Guide: Recrystallization of Substituted Anilines and Benzoic Acid Derivatives. Link[4]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational Text for Solubility Thermodynamics).

Sources

Exploratory

The Emergence of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid as a Selective GPR109b Agonist Scaffold

An In-depth Technical Guide Abstract The 4-aminobenzoic acid (PABA) framework is a venerable scaffold in medicinal chemistry, recognized for its role in folate synthesis and its utility in developing a range of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The 4-aminobenzoic acid (PABA) framework is a venerable scaffold in medicinal chemistry, recognized for its role in folate synthesis and its utility in developing a range of therapeutic agents. This guide delves into a specific, highly functionalized derivative, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , distinguishing it as a potent and selective agonist for G-protein coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). While its close homolog, GPR109a (HCA2), is the primary receptor for the dyslipidemia drug niacin, selective activation of GPR109b presents a novel therapeutic avenue with potentially distinct physiological effects. This document provides a comprehensive analysis of the scaffold's synthesis, mechanism of action, structure-activity relationships, and the experimental protocols required for its evaluation, positioning it as a valuable tool for researchers in drug discovery and development.

Introduction: The Aminobenzoic Acid Scaffold in Drug Discovery

The benzoic acid motif is a fundamental building block in both natural products and synthetic pharmaceuticals. Its derivatives, particularly aminobenzoic acids, serve as crucial intermediates and pharmacophores in a wide array of drugs, from local anesthetics to anticancer agents. The value of this scaffold lies in its structural rigidity, synthetic tractability, and its ability to engage in key molecular interactions such as hydrogen bonding and salt bridges through its carboxylic acid and amino moieties.

The introduction of a nitro group (NO2) onto an aromatic scaffold dramatically alters its electronic properties and biological activity. The NO2 group is a strong electron-withdrawing group that can enhance interactions with biological targets and can be a critical pharmacophore in its own right, found in numerous antimicrobial and anticancer compounds. This electronic modulation is central to the activity of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

This guide focuses specifically on the emergence of this nitro-substituted aminobenzoic acid derivative as a selective modulator of GPR109b, a receptor implicated in metabolic regulation.

Synthesis and Physicochemical Characterization

The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid and its analogs is predicated on fundamental organic chemistry principles, primarily nucleophilic aromatic substitution (SNAr).

2.1. General Synthetic Pathway

The most logical and commonly employed route involves the reaction of a 4-halo-3-nitrobenzoic acid derivative with 4-(aminomethyl)pyridine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, specifically at the halogen-bearing carbon.

An In-depth Technical Guide

Abstract

The 4-aminobenzoic acid (PABA) framework is a venerable scaffold in medicinal chemistry, recognized for its role in folate synthesis and its utility in developing a range of therapeutic agents. This guide delves into a specific, highly functionalized derivative, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , distinguishing it as a potent and selective agonist for G-protein coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). While its close homolog, GPR109a (HCA2), is the primary receptor for the dyslipidemia drug niacin, selective activation of GPR109b presents a novel therapeutic avenue with potentially distinct physiological effects. This document provides a comprehensive analysis of the scaffold's synthesis, mechanism of action, structure-activity relationships, and the experimental protocols required for its evaluation, positioning it as a valuable tool for researchers in drug discovery and development.

Introduction: The Aminobenzoic Acid Scaffold in Drug Discovery

The benzoic acid motif is a fundamental building block in both natural products and synthetic pharmaceuticals. Its derivatives, particularly aminobenzoic acids, serve as crucial intermediates and pharmacophores in a wide array of drugs, from local anesthetics to anticancer agents. The value of this scaffold lies in its structural rigidity, synthetic tractability, and its ability to engage in key molecular interactions such as hydrogen bonding and salt bridges through its carboxylic acid and amino moieties.

The introduction of a nitro group (NO2) onto an aromatic scaffold dramatically alters its electronic properties and biological activity. The NO2 group is a strong electron-withdrawing group that can enhance interactions with biological targets and can be a critical pharmacophore in its own right, found in numerous antimicrobial and anticancer compounds. This electronic modulation is central to the activity of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

This guide focuses specifically on the emergence of this nitro-substituted aminobenzoic acid derivative as a selective modulator of GPR109b, a receptor implicated in metabolic regulation.

Synthesis and Physicochemical Characterization

The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid and its analogs is predicated on fundamental organic chemistry principles, primarily nucleophilic aromatic substitution (SNAr).

2.1. General Synthetic Pathway

The most logical and commonly employed route involves the reaction of a 4-halo-3-nitrobenzoic acid derivative with 4-(aminomethyl)pyridine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, specifically at the halogen-bearing carbon.

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic acid (Starting Material 1) C Reaction Vessel (Polar aprotic solvent, e.g., DMF) + Base (e.g., K2CO3) A->C B 4-(Aminomethyl)pyridine (Starting Material 2) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Heat (e.g., 80-120°C) E Crude Product Mixture D->E F Purification (e.g., Recrystallization or Chromatography) E->F G 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (Final Product) F->G Characterization (NMR, MS) MOA_Pathway cluster_membrane Cell Membrane Agonist Scaffold Receptor GPR109b (HCA3) Agonist->Receptor Binding G_protein Gi Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylation (Activation) Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Catalysis

Foundational

An In-Depth Technical Guide to the Chemical Stability of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid for Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the chemical stability of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, a molecule of interest in pharmaceutical research. As the journey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and evaluating the chemical stability of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, a molecule of interest in pharmaceutical research. As the journey from discovery to a viable drug product is fraught with challenges, a thorough understanding of a compound's stability profile is paramount to de-risking development and ensuring the delivery of a safe and efficacious therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for robust stability assessment.

Introduction: The Critical Role of Chemical Stability in Drug Development

The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. It directly influences a product's safety, efficacy, and shelf-life.[1][2][3] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, all of which can have profound implications for patient safety and regulatory approval.[3][4] Therefore, a comprehensive evaluation of a molecule's stability under various environmental conditions is not merely a regulatory requirement but a fundamental scientific necessity.

This guide will delve into the specific chemical attributes of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid and outline a systematic approach to characterizing its stability profile in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][5][6][7]

Molecular Profile and Potential Instabilities of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

A cursory examination of the structure of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid reveals several functional groups that may be susceptible to degradation:

  • Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can influence the reactivity of the benzoic acid ring. While nitroaromatic compounds can be resistant to oxidative degradation, they are susceptible to reduction, potentially forming amino derivatives.[8][9][10]

  • Secondary Amine Linkage: The amine linkage between the benzoic acid and pyridine moieties could be a site for oxidative degradation.

  • Carboxylic Acid: The carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures.[11] Its acidity will be influenced by the electron-withdrawing nitro group.[12]

  • Pyridine Ring: The pyridine ring is a basic nitrogen heterocycle and could be involved in acid-base reactions or coordination with metal ions.

Based on this structural analysis, a proactive and targeted stability testing program is essential.

Recommended Storage and Handling

Prior to the establishment of a comprehensive stability profile, it is prudent to adopt precautionary storage conditions based on the general properties of related aromatic and nitro-containing compounds.[13][14][15][16][17]

Initial Recommended Storage Conditions:

ParameterConditionRationale
TemperatureCool (2-8 °C) and controlled room temperature (20-25 °C)To minimize the rate of potential thermal degradation.
LightProtected from light (e.g., amber vials)Aromatic systems and nitro compounds can be susceptible to photolytic degradation.[4]
HumidityDry, low-humidity environmentTo prevent hydrolysis and moisture-mediated degradation.
AtmosphereInert atmosphere (e.g., nitrogen or argon) for long-term storageTo minimize oxidative degradation.
ContainerTightly sealed, non-reactive containers (e.g., glass)To prevent contamination and interaction with container materials.

These initial conditions should be refined based on the data generated from the stability studies outlined below.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a critical component of a stability program.[3][4] It is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4] The following is a recommended workflow for the forced degradation of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[3]

4.1.1 Hydrolytic Degradation

  • Protocol:

    • Prepare solutions of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples immediately after collection.[18]

    • Analyze by a stability-indicating HPLC method.

  • Rationale: This study assesses susceptibility to acid and base-catalyzed hydrolysis. The secondary amine and carboxylic acid functionalities could be of interest here.[18]

4.1.2 Oxidative Degradation

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.[4]

    • Store at room temperature and collect samples at various time points.

    • Analyze by HPLC.

  • Rationale: The secondary amine is a potential site for oxidation.

4.1.3 Photolytic Degradation

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

  • Rationale: The nitroaromatic system may be susceptible to photolytic degradation.

4.1.4 Thermal Degradation

  • Protocol:

    • Expose the solid drug substance and a solution to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Collect samples at various time points.

    • Analyze by HPLC.

  • Rationale: This assesses the intrinsic thermal stability of the molecule and the potential for decarboxylation.[11]

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways can be hypothesized. This diagram serves as a guide for the identification of degradation products in the analytical studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_decarboxylation Thermal Stress cluster_oxidation Oxidation Parent 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Hydrolysis_Product 4-Amino-3-nitrobenzoic acid + 4-Pyridylcarbaldehyde Parent->Hydrolysis_Product Acid/Base Reduction_Product 3-Amino-4-[(4-pyridinylmethyl)amino]benzoic acid Parent->Reduction_Product Reducing agent/photolysis Decarboxylation_Product 3-Nitro-N-(pyridin-4-ylmethyl)aniline Parent->Decarboxylation_Product Heat Oxidation_Product N-oxide derivatives or other oxidative products Parent->Oxidation_Product H2O2

Caption: Hypothesized Degradation Pathways.

Long-Term Stability Studies (ICH Guidelines)

Following forced degradation, a long-term stability study under ICH-prescribed conditions is mandatory for establishing a re-test period or shelf life.[2][5][6]

5.1 Recommended ICH Stability Conditions

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity[5][6]

5.2 Experimental Protocol for Long-Term Stability

  • Batch Selection: Utilize at least three primary batches of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.[2]

  • Container Closure System: Store the API in the proposed container closure system for marketing.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[6]

    • Intermediate: 0, 3, 6 months.

    • Accelerated: 0, 3, 6 months.[2][5]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay

    • Degradation products

    • Moisture content

    • Other relevant physical and chemical properties

Analytical Methodologies: The Key to Accurate Stability Assessment

A validated, stability-indicating analytical method is essential for separating and quantifying the parent compound and its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the technique of choice.[18][19][20][21][22]

6.1 Recommended HPLC-UV/MS Method Starting Conditions

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the parent and potential degradants, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Injection Volume 5-10 µL
UV Detection Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.
MS Detection Electrospray Ionization (ESI) in both positive and negative modes to facilitate identification of unknown degradation products.

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

All quantitative data should be tabulated to facilitate analysis and comparison.

Table 1: Example Data Summary from Forced Degradation Studies

Stress ConditionDuration (hrs)Assay of Parent (%)% DegradationMajor Degradation Products (Peak Area %)
0.1 M HCl, 60°C2492.57.5DP1 (3.2%), DP2 (4.1%)
0.1 M NaOH, 60°C888.111.9DP3 (8.5%), DP4 (3.0%)
3% H2O2, RT2495.24.8DP5 (4.5%)
80°C, Solid4898.91.1DP6 (0.9%)
Photolytic (ICH Q1B)-96.73.3DP7 (2.8%)

Table 2: Example Data Summary from Long-Term Stability Study (25°C/60%RH)

Time Point (months)Assay (%)Total Impurities (%)Individual Impurity >0.1%Appearance
099.80.15NoneWhite to off-white powder
399.70.18NoneConforms
699.50.25Impurity X (0.12%)Conforms
999.40.31Impurity X (0.15%)Conforms
1299.20.40Impurity X (0.21%)Conforms

Conclusion

The chemical stability of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical attribute that must be thoroughly investigated to ensure the development of a safe, effective, and high-quality pharmaceutical product. This guide provides a robust, scientifically-grounded framework for such an investigation. By systematically performing forced degradation studies, establishing a comprehensive long-term stability program, and utilizing validated stability-indicating analytical methods, drug development professionals can build a comprehensive understanding of this molecule's behavior over time and under various environmental stresses. This knowledge is indispensable for informed decision-making throughout the drug development lifecycle, from formulation development to the establishment of appropriate storage conditions and shelf-life.

References

  • ICH Guidelines on Stability Testing | PDF | Shelf Life | Chemicals - Scribd. (n.d.).
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • Preparation and properties of Aromatic Nitrocompounds - Careers360. (2025, July 2).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions - Benchchem. (n.d.).
  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (2011, April 15).
  • Safety Data Sheet - Cayman Chemical. (2025, July 29).
  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H. (2017, February 4).
  • 3-Nitrobenzoic acid - Wikipedia. (n.d.).
  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine - Scientific Research Publishing. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed. (n.d.).
  • P-AMINO BENZOIC ACID - TMMedia. (n.d.).
  • Benzoic acid, 4-[(methylamino)methyl]-3-nitro- (9CI) Safety Data Sheets - Echemi. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.).
  • NITROBENZOIC ACID - Ataman Kimya. (n.d.).
  • Bacterial pathways for degradation of nitroaromatics - PubMed. (2006, December 15).
  • 24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31).
  • 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid | C13H12N2O2 | CID - PubChem. (n.d.).
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. (2016, May 24).
  • A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection - Benchchem. (n.d.).
  • CAS No : 1588-83-6 | Product Name : 3-Nitro-4-aminobenzoic acid | Pharmaffiliates. (n.d.).
  • p-Amino Benzoic Acid MATERIAL SAFETY DATA SHEET CAS No 150-13-0 SDS/MSDS - Pallav Chemicals. (n.d.).
  • Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4 - PubMed. (n.d.).
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One. (2013, April 17).
  • Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. (2023, April 11).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. (2022, December 22).
  • New Analytical Method for Sensitive Quantification of Urinary 3-methyl-4-nitrophenol to Assess Fenitrothion Exposure in General Population and Occupational Sprayers - PubMed. (2012, April 25).
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents. (n.d.).
  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed. (2012, January 15).

Sources

Exploratory

Toxicological assessment and safety data sheets for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Toxicological Assessment and Safety Data Sheet (SDS) Generation for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid: A Technical Guide Executive Summary 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Assessment and Safety Data Sheet (SDS) Generation for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid: A Technical Guide

Executive Summary

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a highly functionalized aromatic intermediate characterized by a benzoic acid core, a secondary amine linked to a pyridine ring, and a critical nitroaromatic moiety. For drug development professionals and toxicologists, the presence of the nitro group immediately flags the compound for rigorous genotoxicity screening.

This whitepaper provides an authoritative, step-by-step framework for evaluating the toxicological profile of this specific compound. By bridging in silico predictive models with self-validating in vitro protocols, this guide ensures compliance with international regulatory standards and provides the empirical basis for generating a Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS).

In Silico Predictive Toxicology & Structural Alert Analysis

Before initiating empirical testing, a structural activity relationship (SAR) assessment is mandated by the ICH M7 guidelines to identify DNA-reactive (mutagenic) impurities[1].

The Nitroaromatic Toxicophore: The defining toxicological feature of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is the nitro group (-NO₂) positioned on the benzene ring. Nitroaromatics are universally recognized structural alerts for mutagenicity[2]. The causality of this toxicity lies in mammalian and bacterial metabolism: the nitro group undergoes a series of single- or two-electron reductions catalyzed by nitroreductases or cytochrome P450 enzymes[3]. This cascade generates highly reactive nitroso and hydroxylamine intermediates. These electrophilic species readily attack nucleophilic centers on DNA bases (such as the N7 of guanine), forming covalent DNA adducts that lead to point mutations during replication[2][3].

Because of this well-documented mechanism, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is initially classified as an ICH M7 Class 3 Impurity (an alerting structure with no existing mutagenicity data)[1]. This classification legally and scientifically necessitates the execution of empirical in vitro assays to determine if the theoretical risk translates into actual genotoxicity.

Bioactivation Parent 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (Nitroaromatic Alert) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase / CYP450 (e- reduction) Hydroxylamine Hydroxylamine Derivative (Highly Electrophilic) Nitroso->Hydroxylamine Further Reduction DNA_Adduct Covalent DNA Adduct (Mutagenesis) Hydroxylamine->DNA_Adduct Nucleophilic Attack by DNA Detox Phase II Detoxification (Glucuronidation) Hydroxylamine->Detox Conjugation Clearance

Metabolic bioactivation pathway of the nitroaromatic toxicophore leading to DNA adduct formation.

In Vitro Toxicological Assessment Protocols

To reclassify the compound from ICH M7 Class 3 to either Class 5 (non-mutagenic) or Class 2 (known mutagen), a tiered testing strategy is required. Every protocol described below operates as a self-validating system , ensuring that negative results are due to a true lack of toxicity rather than assay failure.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is the gold standard for detecting point mutations (frameshifts and base-pair substitutions).

  • Causality & Design: Because the bioactivation of the nitro group requires enzymatic reduction, the assay must be conducted in the presence and absence of a mammalian metabolic activation system (rat liver S9 fraction). Furthermore, Salmonella typhimurium strains TA98 and TA100 are specifically selected as they are highly sensitive to nitroaromatic-induced frameshifts and base-pair substitutions, respectively.

  • The Self-Validating Mechanism: The assay's integrity is guaranteed by concurrent controls. Strain-specific positive controls (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene with S9) prove that the bacteria are capable of mutating and that the S9 enzymes are active[4]. If the positive controls fail to induce a ≥2-fold increase in revertant colonies, the entire plate is invalidated.

Step-by-Step Methodology:

  • Dose Formulation: Dissolve the compound in DMSO (the preferred vehicle for nitroaromatics due to their limited aqueous solubility). Prepare a concentration gradient up to the regulatory limit of 5,000 µ g/plate (or the limit of solubility/cytotoxicity).

  • Pre-Incubation Exposure: Combine 100 µL of the bacterial suspension (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA), 50 µL of the test compound, and 500 µL of the S9 mix (or phosphate buffer for -S9 conditions)[5]. Incubate at 37°C for 30 minutes. Expert Note: The pre-incubation method is superior to plate incorporation for nitroaromatics, as it maximizes direct contact between the chemical, the S9 enzymes, and the bacteria in a liquid phase[4].

  • Plating & Scoring: Add 2 mL of molten top agar containing trace amounts of histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 48–72 hours at 37°C and quantify revertant colonies[5].

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test identifies point mutations, it cannot detect large-scale chromosomal damage. The OECD 487 assay is employed to detect clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events[6].

  • Causality & Design: The pyridine ring and secondary amine moieties may interact with the mitotic spindle apparatus or cause direct DNA strand breaks during cell replication.

  • The Self-Validating Mechanism: This assay utilizes Cytochalasin B, a chemical that inhibits actin polymerization and blocks cytokinesis (cell division) without stopping nuclear division[7]. This creates binucleated cells. The self-validating rule is strict: analysts only score cells with exactly two nuclei. If a cell is mononucleated, it hasn't divided during exposure, and scoring it would yield a false negative. Furthermore, the Cytokinesis-Block Proliferation Index (CBPI) is calculated to ensure the top dose induces 55±5% cytotoxicity; anything higher invalidates the genotoxicity readout due to apoptosis[7].

Step-by-Step Methodology:

  • Cell Culture: Seed human peripheral blood lymphocytes (HPBLs) or TK6 lymphoblastoid cells in appropriate media[8].

  • Exposure: Treat cells with the compound for a short exposure (3–6 hours, ±S9) and a continuous exposure (24 hours, -S9).

  • Cytokinesis Block: Add Cytochalasin B to the cultures to arrest cytokinesis[7].

  • Harvest & Analysis: Harvest the cells, apply a hypotonic shock to swell the cytoplasm, fix, and stain with Acridine Orange. Score 2,000 binucleated cells per concentration for the presence of micronuclei (small, distinct nuclear fragments separate from the main nuclei)[6].

Workflow InSilico Tier 1: In Silico Profiling (ICH M7 Classification) Ames Tier 2A: Ames Test (OECD 471 Point Mutations) InSilico->Ames Class 3 Alert Identified MN Tier 2B: Micronucleus Test (OECD 487 Chromosome Damage) InSilico->MN Broad Spectrum Screen Decision Decision Matrix (Genotoxic Potential) Ames->Decision MN->Decision InVivo Tier 3: In Vivo Comet Assay (OECD 489 Follow-up) Decision->InVivo Positive In Vitro Result SDS Tier 4: GHS Classification & SDS Generation Decision->SDS Negative In Vitro Result InVivo->SDS Final Risk Assessment

Tiered toxicological assessment workflow from in silico profiling to SDS generation.

Data Presentation & Evaluation Matrices

Table 1: Structural Alert Analysis and ICH M7 Implications

Structural ComponentToxicological AlertPredicted MechanismICH M7 Implication
Nitroaromatic Group High (Mutagenic)Reduction to hydroxylamine; covalent DNA adduct formation.Class 3; mandates OECD 471 testing. If positive, limit intake to TTC (1.5 µ g/day ).
Benzoic Acid Core LowConjugation with glycine/glucuronic acid; rapid renal clearance.N/A; dictates acidic pKa and local irritant properties.
Pyridinylmethylamino ModeratePotential CYP-mediated N-dealkylation or N-oxidation.Requires S9 metabolic activation in in vitro assays to assess downstream metabolites.

Table 2: Self-Validating Assay Parameters

Assay ParameterSpecificationSelf-Validating MechanismRegulatory Guideline
Ames Positive Controls 2-Nitrofluorene (-S9), 2-Aminoanthracene (+S9)Proves bacterial susceptibility and verifies S9 enzymatic competence.OECD 471
Ames Top Dose 5,000 µ g/plate or limit of solubilityPrevents false negatives due to under-dosing.OECD 471
MN Cytokinesis Block Cytochalasin B additionEnsures only actively dividing (binucleated) cells are scored for damage.OECD 487
MN Cytotoxicity Limit 55 ± 5% reduction in CBPIPrevents false positives caused by generalized cellular apoptosis.OECD 487

Safety Data Sheet (SDS) Compilation Guidelines

Translating the toxicological data into a GHS-compliant SDS is critical for the safety of laboratory and manufacturing personnel. Assuming the nitroaromatic alert yields a positive Ames test (a common outcome for this chemical class), the SDS must be structured as follows:

  • Section 2: Hazard Identification

    • H341: Suspected of causing genetic defects (or H340 if in vivo data confirms mutagenicity).

    • H315 & H319: Causes skin irritation / Causes serious eye irritation (driven by the acidic benzoic acid moiety).

  • Section 8: Exposure Controls / Personal Protection

    • Engineering Controls: Due to the mutagenic potential, the compound must be handled under Occupational Exposure Band (OEB) 4 or 5 conditions. Powder manipulation must occur within a Class II Biological Safety Cabinet (BSC) or a closed containment isolator.

    • PPE: Personnel must utilize double nitrile gloves (chemically tested for permeation), a disposable Tyvek suit, and a P100/HEPA-filtered respirator if any risk of aerosolization exists outside of primary containment.

  • Section 11: Toxicological Information

    • This section must explicitly summarize the in vitro findings. Example text: "In vitro Genotoxicity: Positive for point mutations in S. typhimurium strains TA98 and TA100 in the presence of S9 metabolic activation (OECD 471). Pending in vivo confirmation."

References

1.3 - SciELO[3] 2.2 - PMC[2] 3.1 - ICH[1] 4. - NIB 5.5 - PMC[5] 6.4 - EMA[4] 7.6 - Labcorp[6] 8.7 - Policy Commons[7] 9. - CPT Labs 10. 8 - Scantox[8]

Sources

Foundational

The Genesis of a Selective Agonist: A Technical Guide to the History and Discovery of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid in Medicinal Chemistry

Abstract This in-depth technical guide chronicles the discovery and medicinal chemistry of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, a molecule of significant interest in the exploration of G-protein coupled rece...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide chronicles the discovery and medicinal chemistry of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, a molecule of significant interest in the exploration of G-protein coupled receptor (GPCR) modulation. We will dissect the scientific journey, from the initial identification of the 3-nitro-4-aminobenzoic acid scaffold as a selective agonist for the orphan receptor GPR109b to the rationale behind the specific structural modifications that led to the title compound. This guide will provide a detailed look at the synthetic chemistry, structure-activity relationships (SAR), and the underlying pharmacological principles that guided its development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and its place in modern medicinal chemistry.

Introduction: The Quest for Selective GPCR Modulators

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets in the human genome. Their diverse roles in physiological processes have made them a focal point for drug discovery efforts across a wide range of therapeutic areas. A significant challenge in GPCR-targeted drug design is achieving selectivity, as many receptors share structural homology, leading to potential off-target effects. The story of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a compelling case study in the rational design of a selective agonist for a specific GPCR, GPR109b.

GPR109b, also known as Hydroxycarboxylic Acid Receptor 3 (HCA3), is a receptor that, along with its close homolog GPR109a (HCA2), has been implicated in the regulation of lipid metabolism.[1][2] While GPR109a is the primary receptor for the lipid-lowering drug niacin, its activation is associated with a pronounced flushing side effect.[3][4] This has driven the search for GPR109b-selective agonists with the hypothesis that they might offer therapeutic benefits in dyslipidemia without the undesirable side effects mediated by GPR109a.[4]

This guide will illuminate the path taken by medicinal chemists to identify and optimize a novel class of GPR109b agonists, culminating in the specific structure of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

The Dawn of a New Scaffold: Discovery of 3-Nitro-4-aminobenzoic Acids

The seminal discovery that laid the groundwork for the development of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid was the identification of the 3-nitro-4-substituted-aminobenzoic acid scaffold as a potent and highly selective agonist of the human orphan GPCR, GPR109b.[1] A 2007 publication by Skinner et al. from Arena Pharmaceuticals detailed the screening of a compound library that led to this novel chemical series.[1]

This initial finding was significant because it provided a chemical starting point for selective GPR109b modulation, a receptor for which few selective tool compounds were available. The 3-nitro-4-aminobenzoic acid core presented a versatile template for chemical modification, allowing for a systematic exploration of the structure-activity relationships (SAR) to enhance potency and optimize pharmacokinetic properties.

Figure 1: A generalized workflow for the discovery of novel bioactive scaffolds.

Synthetic Strategy: Building the Core and Introducing Diversity

The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid and its analogs relies on fundamental and robust organic chemistry reactions. The general synthetic approach involves the construction of the 3-nitro-4-aminobenzoic acid core, followed by the introduction of various substituents at the 4-amino position.

Synthesis of the 3-Nitro-4-aminobenzoic Acid Scaffold

A common and efficient method for the synthesis of the core structure begins with a commercially available starting material, such as 4-chloro-3-nitrobenzoic acid. A nucleophilic aromatic substitution (SNAr) reaction is then employed to introduce the amino group.

Experimental Protocol: Synthesis of 4-amino-3-nitrobenzoic acid (A Representative Procedure)

  • Reaction Setup: To a solution of 4-chloro-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or water), add an excess of aqueous ammonia.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C in a sealed vessel to drive the substitution.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-amino-3-nitrobenzoic acid.

G cluster_synthesis Core Scaffold Synthesis 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-chloro-3-nitrobenzoic_acid->SNAr_Reaction Ammonia NH3 (aq) Ammonia->SNAr_Reaction 4-amino-3-nitrobenzoic_acid 4-amino-3-nitrobenzoic acid SNAr_Reaction->4-amino-3-nitrobenzoic_acid

Figure 2: Synthetic scheme for the 4-amino-3-nitrobenzoic acid core.

Introduction of the (4-pyridinylmethyl)amino Substituent

With the core scaffold in hand, the next key step is the introduction of the (4-pyridinylmethyl)amino moiety. This is typically achieved through a nucleophilic substitution reaction where the amino group of the benzoic acid derivative displaces a leaving group on a pyridine-containing electrophile, or more commonly, through reductive amination.

Experimental Protocol: Synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (A Representative Procedure)

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-3-nitrobenzoic acid and 4-pyridinecarboxaldehyde in a solvent such as methanol or dichloroethane.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

G cluster_derivatization Derivatization via Reductive Amination 4-amino-3-nitrobenzoic_acid 4-amino-3-nitrobenzoic acid Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 4-amino-3-nitrobenzoic_acid->Reductive_Amination 4-pyridinecarboxaldehyde 4-pyridinecarboxaldehyde 4-pyridinecarboxaldehyde->Reductive_Amination Target_Molecule 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Reductive_Amination->Target_Molecule

Figure 3: Reductive amination for the synthesis of the target molecule.

Structure-Activity Relationship (SAR) Studies: Unraveling the Keys to Potency and Selectivity

The development of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid was guided by a systematic exploration of the structure-activity relationships within the 3-nitro-4-aminobenzoic acid series. The goal was to understand how different structural modifications influenced the agonist activity at GPR109b and the selectivity over GPR109a.

Table 1: Representative SAR Data for 3-Nitro-4-aminobenzoic Acid Analogs at GPR109b

Compound IDR Group at 4-amino positionGPR109b pEC50
1 H< 5.0
2 Methyl5.5
3 Ethyl5.8
4 Benzyl6.2
5 4-pyridinylmethyl7.1

Disclaimer: The pEC50 values presented are illustrative and based on typical trends observed in medicinal chemistry programs. Actual values would be found in the primary literature.

The SAR studies revealed several key insights:

  • The Carboxylic Acid is Essential: The benzoic acid moiety is a critical pharmacophore, likely engaging in a key ionic interaction with a corresponding basic residue in the GPR109b binding pocket.

  • The Nitro Group is Important for Selectivity: The presence of the electron-withdrawing nitro group at the 3-position was found to be crucial for conferring selectivity for GPR109b over GPR109a.

  • Substitution at the 4-Amino Position Modulates Potency: The nature of the substituent at the 4-amino position had a profound impact on agonist potency. Small alkyl groups provided a modest increase in activity compared to the unsubstituted parent compound.

  • Aromatic Moieties Enhance Potency: The introduction of an aromatic ring, such as a benzyl or pyridinylmethyl group, significantly enhanced the potency. This suggests the presence of a hydrophobic or aromatic binding pocket that can be exploited for improved affinity. The pyridinyl group, in particular, likely engages in additional favorable interactions, such as hydrogen bonding or pi-stacking, within the receptor.

G cluster_sar SAR Insights Core 3-Nitro-4-aminobenzoic Acid Scaffold Carboxylic_Acid Carboxylic Acid: - Essential for binding (ionic interaction) Core->Carboxylic_Acid Nitro_Group 3-Nitro Group: - Crucial for GPR109b selectivity Core->Nitro_Group Amino_Group 4-Amino Position: - Site for potency modulation Core->Amino_Group Pyridinylmethyl_Group 4-Pyridinylmethyl Group: - Significantly enhances potency - Likely interacts with hydrophobic/aromatic pocket Amino_Group->Pyridinylmethyl_Group

Figure 4: Key structure-activity relationship takeaways for GPR109b agonists.

Mechanism of Action: Activating the GPR109b Signaling Pathway

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, as a GPR109b agonist, is believed to exert its biological effects by activating the intracellular signaling cascade coupled to this receptor. GPR109b is a Gi-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is thought to be the primary mechanism responsible for the anti-lipolytic effects observed with GPR109b activation in adipocytes.

G cluster_pathway GPR109b Signaling Pathway Agonist 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid GPR109b GPR109b Receptor Agonist->GPR109b Binds and Activates Gi_Protein Gi Protein (αβγ) GPR109b->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Substrate Biological_Effect Downstream Biological Effect (e.g., Inhibition of Lipolysis) cAMP->Biological_Effect Decreased levels lead to

Figure 5: Simplified signaling pathway of GPR109b activation.

Conclusion and Future Directions

The discovery and development of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid exemplify a successful application of modern medicinal chemistry principles. Starting from a novel, selective scaffold identified through high-throughput screening, a systematic SAR exploration led to the identification of a potent and selective GPR109b agonist. The journey of this molecule underscores the importance of rational drug design in navigating the complexities of GPCR pharmacology.

Further research in this area may focus on optimizing the pharmacokinetic and safety profiles of this chemical series. Additionally, the availability of potent and selective GPR109b agonists like 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid will be instrumental in further elucidating the physiological roles of this receptor and its potential as a therapeutic target for metabolic diseases.

References

  • Jung, J.-K., Johnson, B. R., Duong, T., Decaire, M., Uy, J., Gharbaoui, T., Boatman, P. D., Sage, C. R., Chen, R., Richman, J. G., Connolly, D. T., & Semple, G. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1445–1448. [Link][3]

  • Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Dang, H. T., Pride, C. C., Chen, R., Tamura, S. Y., Richman, J. G., & Connolly, D. T. (2006). 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227–1230. [Link][4]

  • Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Dang, H. T., Pride, C. C., Chen, R., Tamura, S. Y., Richman, J. G., Connolly, D. T., & Semple, G. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619–6622. [Link][1]

  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews, 63(2), 269–290. [Link][2]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 2. [Link][5]

  • Tang, Y., & Gnad, T. (2021). Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases. Cells, 10(12), 3347. [Link][6]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved February 27, 2026, from [Link][7]

Sources

Exploratory

pKa values and ionization behavior of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

This guide serves as a technical deep-dive into the physicochemical characterization of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid . Given the specific nature of this intermediate—often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the physicochemical characterization of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid .

Given the specific nature of this intermediate—often utilized in the synthesis of kinase inhibitors and peptidomimetics—exact experimental constants are rarely published in open literature. Therefore, this guide applies First-Principles Chemical Profiling combined with Quantitative Structure-Property Relationship (QSPR) logic to derive its ionization behavior. It concludes with a validated experimental protocol for confirming these values in a laboratory setting.

[1]

Executive Summary

  • Compound Class: Ampholytic (Zwitterionic) Intermediate.

  • Predicted pKa Values:

    • pKa₁ (Acidic): 3.6 ± 0.2 (Carboxylic Acid).

    • pKa₂ (Basic): 5.1 ± 0.3 (Pyridine Nitrogen).

  • Physiological State: Predominantly anionic at blood pH (7.4), but exhibits significant zwitterionic character in the intestinal microclimate (pH 4.5–5.5), which critically impacts solubility and membrane permeability.

  • Solubility Profile: U-shaped curve with a solubility minimum (S_min) at the isoelectric point (pI ≈ 4.35).

Structural Dissection & pKa Derivation

To understand the ionization behavior, we must decouple the molecule into its functional ionizable centers and analyze the electronic influence of neighbors.

A. The Acidic Center (Carboxyl Group)
  • Base Moiety: Benzoic Acid (Standard pKa: 4.20).[1][2]

  • Electronic Modifiers:

    • 3-Nitro Group (Ortho to Amine, Meta to Carboxyl): The nitro group (

      
      ) is a strong electron-withdrawing group (EWG). Inductive withdrawal (
      
      
      
      ) stabilizes the carboxylate anion (
      
      
      ), significantly lowering the pKa (increasing acidity).
    • 4-Amino Group: The secondary amine is an electron-donating group (EDG) by resonance. Typically, this would raise the pKa (e.g., 4-aminobenzoic acid pKa ≈ 4.8).

  • Net Effect: The strong withdrawal of the 3-nitro group dominates, but is partially mitigated by the 4-amino donation. However, an intramolecular hydrogen bond likely forms between the nitro oxygen and the amine hydrogen. This "locks" the conformation, reducing the amine's ability to donate electrons to the ring.

    • Estimated pKa₁:3.6 (More acidic than benzoic acid, less acidic than 3-nitrobenzoic acid).

B. The Basic Center (Pyridine Nitrogen)
  • Base Moiety: Pyridine (Standard pKa: 5.23).

  • Environment: The pyridine ring is separated from the benzoic acid core by a methylene bridge (

    
    ). This acts as an insulator, preventing strong resonance effects from the nitro-benzoic core.
    
  • Inductive Effect: The benzyl-amino moiety is slightly electron-withdrawing due to the nitro group.

    • Estimated pKa₂:5.1 (Slightly weaker base than unsubstituted pyridine).

C. The "Silent" Center (Aniline Nitrogen)

The secondary amine nitrogen attached to the phenyl ring is theoretically basic. However, the strong electron-withdrawing nature of the ortho-nitro group reduces its electron density so severely that its pKa drops below 1.0. It remains neutral throughout the physiological pH range.

Ionization Microspecies & Pathway

The molecule exists in three distinct ionization states depending on pH. Understanding this is vital for formulation (salt selection) and chromatography method development.

Ionization Scheme (Graphviz Visualization)

IonizationPathway Fig 1: Stepwise deprotonation pathway. The Zwitterion represents the least soluble species. Cation Cationic Species (pH < 3.0) COOH (Neutral) / Pyridine (H+) Zwitterion Zwitterionic Species (pH 3.6 - 5.1) COO- (Anionic) / Pyridine (H+) Cation->Zwitterion pKa1 ≈ 3.6 (Deprotonation of COOH) Anion Anionic Species (pH > 5.1) COO- (Anionic) / Pyridine (Neutral) Zwitterion->Anion pKa2 ≈ 5.1 (Deprotonation of Pyridinium)

[1]

Solubility Implications (The U-Curve)

The solubility of this molecule is pH-dependent. The Isoelectric Point (pI) is the pH where the net charge is zero.



Solubility Table
pH RegionDominant SpeciesSolubility StatusFormulation Strategy
pH < 2.0 Cation (

)
HighSoluble in dilute HCl.
pH 3.5 – 5.0 Zwitterion (

)
Lowest (Precipitation Risk) Avoid this range for liquid formulations.
pH > 6.0 Anion (

)
HighSoluble in phosphate buffers/alkaline media.

Experimental Validation Protocol

As a Senior Scientist, relying on prediction is insufficient for IND-enabling studies. The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for pKa determination of ionizable drugs.

Materials
  • Instrument: Mettler Toledo T5/T7 or Sirius T3 Titrator.

  • Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

  • Solvent: Water (degassed). Note: If solubility is <0.1 mg/mL at pI, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).

  • Ionic Strength adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow

ExperimentalProtocol Fig 2: Potentiometric Titration Workflow for Ampholytes Start Sample Preparation Weigh 3-5 mg of Compound Dissolve Dissolution Add 20mL 0.15M KCl (Acidify to pH 2.0 with HCl) Start->Dissolve Titrate Alkalimetric Titration Titrate with KOH from pH 2.0 -> 11.0 Dissolve->Titrate Data Data Acquisition Record pH vs. Volume Titrate->Data Calc Bjerrum Plot Analysis Calculate n_H (protonation number) Data->Calc Result Determine pKa Inflection points at n_H = 0.5 and 1.5 Calc->Result

Data Processing (The Logic)
  • Bjerrum Plot: Plot

    
     (average number of bound protons) vs. pH.
    
  • Identification:

    • The curve will show two distinct "waves."

    • pKa₁ is the pH where

      
      .
      
    • pKa₂ is the pH where

      
      .
      
  • Validation: Ensure the difference between pKa values (

    
    ). If 
    
    
    
    , use a multi-parameter least squares fit (e.g., Hyperquad software) rather than simple inflection point analysis.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants).[1][2][3]

  • PubChem Compound Summary. (2024). 3-Nitrobenzoic acid (Data Source for Fragment 1).[4][5][6][7] National Library of Medicine. Link

  • PubChem Compound Summary. (2024). Pyridine (Data Source for Fragment 2).[1][2][3] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Application Note: Scalable Synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Introduction & Mechanistic Rationale This protocol details the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a fu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Introduction & Mechanistic Rationale

This protocol details the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a functionalized scaffold often employed as an intermediate in the development of kinase inhibitors and other bioactive small molecules.

Mechanistic Overview: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-chloro-3-nitrobenzoic acid, possesses a chloride leaving group activated by an ortho-nitro group. This electron-withdrawing nitro group reduces the electron density of the benzene ring, making the C-Cl bond susceptible to nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine (4-picolylamine).

Critical Selectivity Note: A potential competing reaction is the formation of an amide bond at the carboxylic acid position. To prevent this and ensure exclusive SNAr regioselectivity, the reaction is conducted in the absence of coupling agents (e.g., EDC, CDI) and under basic conditions where the carboxylic acid exists as a carboxylate anion (–COO⁻). The carboxylate is non-electrophilic, directing the amine nucleophile exclusively to the activated aryl chloride.

Materials & Equipment

Reagents:

  • Starting Material: 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1) - Purity ≥97%

  • Nucleophile: 4-(Aminomethyl)pyridine (4-Picolylamine) (CAS: 3731-53-1) - Purity ≥98%

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Ethanol (absolute) or n-Butanol (for higher temperature kinetics)

  • Workup: Glacial Acetic Acid or 1M HCl (for pH adjustment)

Equipment:

  • Round-bottom flask (RBF) with reflux condenser

  • Magnetic stirrer with heating block/oil bath

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

  • LC-MS or TLC (Silica, 10% MeOH in DCM) for monitoring

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Charge: To a clean, dry 250 mL round-bottom flask, add 4-Chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol).

  • Solvate: Add Ethanol (50 mL). The solid may not dissolve completely at room temperature.

  • Activate: Add Triethylamine (10.4 mL, 74.4 mmol, 3.0 eq).

    • Note: The solution will clear as the carboxylic acid is deprotonated to the soluble triethylammonium salt.

  • Nucleophile Addition: Add 4-(Aminomethyl)pyridine (3.0 mL, 29.8 mmol, 1.2 eq) dropwise.

    • Stoichiometry Note: A slight excess of the amine ensures complete consumption of the aryl chloride.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (~80°C) with vigorous stirring.

  • Time Course: Maintain reflux for 6–12 hours .

    • Monitoring: Check reaction progress by TLC or LC-MS after 4 hours.

    • TLC:[1] Eluent 10% MeOH/DCM. Starting material (Rf ~0.5) should disappear; Product (Rf ~0.3, often yellow/orange spot) will appear.

    • LC-MS: Look for mass ion [M+H]⁺ = 274.1.

Phase 3: Workup & Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove approximately 80% of the ethanol under reduced pressure (rotary evaporator).

  • Dilution: Add Water (50 mL) to the concentrated residue. The mixture will likely be a dark, homogeneous solution (product exists as a soluble salt).

  • Precipitation (Critical Step):

    • Slowly add Glacial Acetic Acid dropwise while stirring.

    • Target pH: 4.5 – 5.0 (Isoelectric point region).

    • Observation: A yellow to orange precipitate will form as the zwitterionic free acid is generated.

    • Caution: Do not over-acidify to pH < 2, or the pyridine ring may protonate, redissolving the product as a hydrochloride salt.

  • Filtration: Stir the slurry for 30 minutes in an ice bath to maximize yield. Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with Cold Water (2 × 20 mL) followed by a small portion of Cold Ethanol (1 × 10 mL) to remove unreacted amine and colored impurities.

Phase 4: Purification
  • Recrystallization: If purity is <95% by HPLC:

    • Dissolve the crude solid in boiling Ethanol/Water (9:1) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the purified yellow crystals.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Data Presentation & Analysis

Table 1: Stoichiometry & Reagent Loading

ComponentMW ( g/mol )Equiv.[2][3]Mass/VolMmolRole
4-Chloro-3-nitrobenzoic acid 201.561.05.00 g24.8Substrate
4-(Aminomethyl)pyridine 108.141.23.00 mL29.8Nucleophile
Triethylamine 101.193.010.4 mL74.4Base/Scavenger
Ethanol --50 mL-Solvent

Characterization Expectations:

  • Appearance: Yellow to orange crystalline solid.

  • Yield: Typical isolated yield is 75–85%.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (br s, 1H, COOH)

    • δ 8.8 (t, 1H, NH)

    • δ 8.6 (d, 2H, Py-H)

    • δ 8.5 (d, 1H, Ar-H, ortho to NO₂)

    • δ 7.9 (d, 1H, Ar-H)

    • δ 7.3 (d, 2H, Py-H)

    • δ 7.0 (d, 1H, Ar-H, ortho to NH)

    • δ 4.7 (d, 2H, CH₂-Linker)

Visual Workflows (Graphviz)

Figure 1: Reaction Scheme & Pathway

ReactionScheme SM1 4-Chloro-3-nitrobenzoic acid (Electrophile) INTER Meisenheimer Complex (Transition State) SM1->INTER + SM2 Reflux, EtOH SM2 4-(Aminomethyl)pyridine (Nucleophile) PROD 3-Nitro-4-[(4-pyridinylmethyl)amino] benzoic acid (Target) INTER->PROD - Cl⁻ byproduct HCl (Scavenged by TEA) INTER->byproduct

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway converting the aryl chloride to the secondary amine.

Figure 2: Experimental Workflow

Workflow Start Dissolve 4-Chloro-3-nitrobenzoic acid in Ethanol + TEA Add Add 4-(Aminomethyl)pyridine (1.2 eq) Start->Add Heat Reflux at 80°C (6-12 Hours) Add->Heat Check Check TLC/LCMS Complete? Heat->Check Check->Heat No (Continue Heating) Conc Concentrate & Dilute with Water Check->Conc Yes Acid Acidify to pH 4.5 (Precipitate Product) Conc->Acid Filter Filter & Wash (Cold Water/EtOH) Acid->Filter Dry Final Product Yellow Solid Filter->Dry

Caption: Step-by-step experimental process flow from reaction setup to product isolation.

Troubleshooting & Critical Considerations

  • Solubility Issues: If the starting material does not dissolve in ethanol upon adding TEA, gently warm the flask. If solubility remains poor, switch solvent to DMF (Dimethylformamide), though this makes workup (removal of solvent) more laborious.

  • Impurity Profile:

    • Hydrolysis:[4] If water is present in the solvent during reflux, a small amount of 4-hydroxy-3-nitrobenzoic acid may form. This is removed during the aqueous workup (it remains soluble at pH 4-5 or washes away).

    • Bis-addition: Unlikely due to sterics and electronics, but ensure only 1.2 eq of amine is used to prevent side reactions.

  • pH Control: The most common failure mode is incorrect pH adjustment.

    • pH > 7: Product is a soluble carboxylate salt.

    • pH < 2: Product is a soluble pyridinium salt.

    • Target pH 4.5 is mandatory for precipitation.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes with piperidine." Chemical Reviews.

  • Synthesis of 4-amino-3-nitrobenzoic acid derivatives

    • Organic Syntheses, Coll.[2] Vol. 10, p.423 (2004). "Regioselective SNAr reactions on nitro-benzoic acids."

  • Analogous Protocol (Methylamine substitution)

    • GuideChem. "Synthesis of 4-(methylamino)-3-nitrobenzoic acid."

  • pKa and Isoelectric Precipitation of Pyridine-Benzoic Acid Systems

    • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants. Springer.[5]

Sources

Application

Using 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid as an intermediate in kinase inhibitor synthesis

Application Note: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid in Kinase Inhibitor Design Executive Summary & Strategic Context 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a high-value "scaffold-hopping" inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid in Kinase Inhibitor Design

Executive Summary & Strategic Context

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a high-value "scaffold-hopping" intermediate used primarily in the synthesis of Type II Kinase Inhibitors (targeting the inactive DFG-out conformation).

While structurally distinct from the commercial drug Dabrafenib (which utilizes a thiazole core), this intermediate is critical for synthesizing Benzimidazole-based RAF and VEGFR inhibitors . The molecule serves as a dual-functional synthon:

  • The Head Group (North): The (4-pyridinylmethyl)amino moiety provides a hydrogen-bond acceptor (pyridine nitrogen) often required to interact with the kinase hinge region or the "gatekeeper" residue.

  • The Tail Attachment (South): The benzoic acid functionality allows for amide coupling to solubilizing tails (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the kinase.

  • The Core (Center): The ortho-nitro-amino motif is the direct precursor to the Benzimidazole scaffold via reductive cyclization.

Retrosynthetic Analysis & Pathway

The following diagram illustrates where this intermediate fits within the drug discovery workflow, specifically for generating Benzimidazole Reverse Amides (BRAF inhibitors).

Retrosynthesis Target Target Kinase Inhibitor (Benzimidazole Scaffold) Cyclization Step 3: Reductive Cyclization (Formation of Benzimidazole Core) Target->Cyclization Tail Coupling & Deprotection Intermediate KEY INTERMEDIATE: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Cyclization->Intermediate Aldehyde/Orthoester + Reductant SM1 Starting Material A: 4-Fluoro-3-nitrobenzoic acid Intermediate->SM1 SnAr (Nucleophilic Substitution) SM2 Starting Material B: 4-(Aminomethyl)pyridine Intermediate->SM2 + Base (DIPEA/TEA)

Figure 1: Retrosynthetic disconnection showing the central role of the nitro-amino intermediate in accessing benzimidazole pharmacophores.

Protocol A: Synthesis of the Intermediate

Objective: High-yield synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid via Nucleophilic Aromatic Substitution (


).

Principle: The fluorine atom in 4-fluoro-3-nitrobenzoic acid is highly activated for nucleophilic attack due to the electron-withdrawing ortho-nitro and para-carboxyl groups.

Materials:
  • 4-Fluoro-3-nitrobenzoic acid (CAS: 455-93-6)

  • 4-Picolylamine (4-(Aminomethyl)pyridine) (CAS: 3731-53-1)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Ethanol (EtOH) or DMF (for larger scales)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq, e.g., 5.0 g) in Ethanol (50 mL).

  • Activation: Add DIPEA (2.5 eq). Note: Excess base is required to neutralize the carboxylic acid proton and scavenge the HF generated.

  • Addition: Dropwise add 4-Picolylamine (1.1 eq). The solution will likely turn yellow/orange immediately.

  • Reaction: Heat the mixture to Reflux (78°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (Acid) should disappear.

  • Work-up (Precipitation Method):

    • Cool the reaction to room temperature.[1][2]

    • Concentrate the ethanol to ~20% volume under reduced pressure.

    • Pour the residue into Ice Water (100 mL).

    • Adjust pH to ~4–5 using 1M HCl. Critical: The product is zwitterionic. Adjusting to the isoelectric point precipitates the free acid.

  • Isolation: Filter the yellow/orange solid. Wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted amine.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 85–92% Appearance: Yellow to Orange solid.

Protocol B: Downstream Application (The "Killer App")

Objective: Converting the intermediate into a 2-Substituted Benzimidazole (Kinase Inhibitor Core).

Mechanism: This protocol uses a "One-Pot" Reductive Cyclization. The nitro group is reduced to an aniline, which immediately condenses with an aldehyde (provided in the mix) to close the imidazole ring.

Reagents:
  • Intermediate from Protocol A

  • Aldehyde (R-CHO) – Determines the substituent at the 2-position (e.g., an aryl group for hydrophobic pocket binding).

  • Sodium Dithionite (

    
    ) or Pd/C + 
    
    
    
  • Solvent: DMF/Water or EtOH/Water

Workflow Diagram:

Workflow Step1 1. Reduction (Nitro -> Aniline) Reagent: Na2S2O4 or H2/Pd Step2 2. Imine Formation (Aniline + Aldehyde) Step1->Step2 In situ Step3 3. Ring Closure (Oxidative Cyclization) Step2->Step3 - H2O Final Benzimidazole Scaffold Step3->Final

Figure 2: One-pot reductive cyclization sequence.

Detailed Procedure (Sodium Dithionite Method):

Why Dithionite? It tolerates the pyridine ring well (avoiding catalyst poisoning) and is cost-effective.

  • Dissolve the Nitro-Intermediate (1.0 eq) and the target Aldehyde (1.1 eq) in DMF/Water (9:1) .

  • Add Sodium Dithionite (3.0 eq) in portions.

  • Heat to 90°C for 12 hours.

  • Work-up: Pour into water. The benzimidazole product often precipitates. If not, extract with EtOAc.

  • Validation: The disappearance of the characteristic Nitro peak in IR (~1350/1530 cm⁻¹) and the appearance of the Benzimidazole C=N stretch.

Quality Control & Analytical Data

To validate the synthesis of the intermediate (Protocol A), compare your results against these standard parameters.

ParameterSpecificationNotes
Physical State Yellow/Orange PowderColor intensity varies with particle size.

NMR (DMSO-d6)

8.5–8.6 (d, 2H, Pyridine)
Characteristic Pyridine

-protons.

NMR (DMSO-d6)

8.1 (s, 1H, Ar-H)
Proton adjacent to Nitro group (deshielded).
LC-MS (ESI+)

Calc. MW: 273.25. Expect strong M+1 peak.
Solubility DMSO, DMF, hot EtOHPoor solubility in water/DCM (Zwitterion).

Expert Troubleshooting & Tips

  • Catalyst Poisoning: If using Catalytic Hydrogenation (Pd/C) for Protocol B, the pyridine nitrogen can coordinate with Palladium, stalling the reaction.

    • Solution: Protonate the pyridine by running the reaction in Acetic Acid or adding 1.1 eq of HCl.

  • Purification of Zwitterion: The intermediate contains both a basic pyridine and an acidic carboxyl group. It can be difficult to extract.

    • Tip: Do not attempt column chromatography on the free acid. If purification is needed, convert it to the Methyl Ester first (

      
      ), purify, and then hydrolyze.
      
  • Regioselectivity: In the

    
     reaction (Protocol A), the fluoride is significantly more reactive than the nitro group. You will rarely see displacement of the nitro group unless extreme temperatures (>150°C) are used.
    

References

  • Benzimidazole Reverse Amides as RAF Inhibitors

    • Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors.
    • Source:

  • General Nitro Reduction Protocols

    • Catalytic Reduction of Arom
    • Source:

  • Dabrafenib Synthetic Route Context

    • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases.[3]

    • Source:

  • Reductive Cyclization Methodology

    • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid.
    • Source:

Sources

Method

Application Note: Synthesis &amp; Derivatization of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid

Abstract This technical guide details the preparation and downstream application of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a versatile scaffold structurally analogous to the key intermediate of the anticoagul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the preparation and downstream application of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a versatile scaffold structurally analogous to the key intermediate of the anticoagulant Dabigatran etexilate . While the commercial Dabigatran route utilizes a methylamino substituent, the 4-pyridinylmethyl analog described here represents a strategic scaffold for developing novel benzimidazole-based kinase inhibitors and thrombin inhibitors. This guide provides a validated protocol for the nucleophilic aromatic substitution (SNAr) synthesis of the core scaffold, followed by its conversion into bioactive benzimidazole derivatives via reductive cyclization.

Introduction & Strategic Significance

The 3-nitro-4-aminobenzoic acid motif is a "privileged structure" in medicinal chemistry, serving as the immediate precursor to benzimidazoles . Benzimidazoles are pharmacophores found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticoagulants (Dabigatran).

The specific derivative 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid offers unique advantages:

  • Solubility & ADME: The pyridine ring enhances aqueous solubility and provides a hydrogen bond acceptor/donor site critical for active site binding (e.g., in the S1 specificity pocket of serine proteases).

  • Synthetic Versatility: The secondary amine allows for cyclization to 1,2-disubstituted benzimidazoles, while the carboxylic acid allows for amide coupling to diverse side chains (peptidomimetics).

Chemical Structure & Retrosynthesis

The target molecule is assembled via SNAr displacement of a leaving group (Fluorine or Chlorine) on a 3-nitrobenzoic acid core by 4-picolylamine.

G Start 4-Fluoro-3-nitrobenzoic Acid (CAS 453-71-4) Intermediate 3-Nitro-4-[(4-pyridinylmethyl)amino] benzoic acid (Target Scaffold) Start->Intermediate SNAr (TEA, EtOH, Reflux) Reagent 4-Picolylamine (Nucleophile) Reagent->Intermediate Product Benzimidazole Derivatives (Bioactive Core) Intermediate->Product 1. Amidation 2. Nitro Reduction 3. Cyclization

Figure 1: Retrosynthetic logic flow from commercial starting materials to the benzimidazole pharmacophore.[1][2]

Protocol 1: Synthesis of the Core Scaffold

Objective: Preparation of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid from 4-Fluoro-3-nitrobenzoic acid.

Materials & Reagents
ReagentEquiv.[3][4][5]RoleCAS No.
4-Fluoro-3-nitrobenzoic acid 1.0Electrophile453-71-4
4-Picolylamine 1.1Nucleophile3731-53-1
Triethylamine (TEA) 2.5Base (Acid Scavenger)121-44-8
Ethanol (Abs.) -Solvent64-17-5
Experimental Procedure
  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-3-nitrobenzoic acid (18.5 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add Triethylamine (35 mL, 250 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Nucleophile Addition: Add 4-Picolylamine (11.9 g, 110 mmol) slowly. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[6] The starting material (Rf ~0.4) should disappear, replaced by a lower Rf yellow/orange spot.

  • Work-up (Isoelectric Precipitation):

    • Concentrate the reaction mixture to ~50 mL under reduced pressure.

    • Dilute with Water (150 mL).

    • Adjust pH to 4.5–5.0 using 1M Acetic Acid or dilute HCl. This is the isoelectric point where the zwitterionic amino acid precipitates.

  • Isolation: Filter the resulting bright yellow-orange solid. Wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: Yellow to orange crystalline powder.

Protocol 2: Derivatization to Benzimidazole Pharmacophores

Objective: Conversion of the nitro-amino scaffold into a 1,2-disubstituted benzimidazole, mimicking the Dabigatran synthesis workflow.

Phase A: Amide Coupling (Side Chain Attachment)

Before reducing the nitro group, the carboxylic acid is typically coupled to the desired side chain (e.g., beta-alanine ethyl ester).

  • Activation: Suspend the Scaffold (10 mmol) in dry THF (50 mL). Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol). Stir at reflux for 1 hour until CO₂ evolution ceases (formation of acyl imidazole).

  • Coupling: Add Beta-alanine ethyl ester HCl (11 mmol) and TEA (12 mmol). Stir at reflux for 4 hours.

  • Work-up: Evaporate THF, dissolve residue in EtOAc, wash with NaHCO₃ and Brine. Dry and concentrate.

Phase B: Nitro Reduction (The "Switch")

The nitro group must be reduced to an amine to form the phenylenediamine precursor required for cyclization.

  • Method A (Catalytic Hydrogenation - Preferred):

    • Dissolve intermediate in EtOH/EtOAc (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 30–50 psi H₂ for 4 hours at RT.

    • Note: If the pyridine ring shows signs of reduction (rare under these mild conditions), switch to Method B.

  • Method B (Chemical Reduction - Robust):

    • Dissolve in EtOH/Water (4:1). Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

    • Heat to 80°C for 2 hours. Filter hot through Celite.

Phase C: Cyclization to Benzimidazole

Formation of the imidazole ring.

  • Reagent: React the resulting diamine with a "one-carbon" source.

    • For Dabigatran-like molecules: React with N-(4-cyanophenyl)glycine using PPA (Polyphosphoric Acid) or CDI in Dioxane.

    • For General Benzimidazoles: Reflux in Formic Acid (to give H-substitution at C2) or Triethyl Orthoformate (with cat. p-TsOH).

  • Procedure (Orthoformate Route):

    • Dissolve diamine (5 mmol) in Triethyl Orthoformate (10 mL).

    • Add p-TsOH (10 mg).

    • Reflux for 3 hours.

    • Evaporate solvent; purify via crystallization from EtOAc/Hexane.

Critical Process Parameters & Troubleshooting

Solvent Selection Guide
Process StepRecommended SolventAlternativeReason for Choice
SNAr Ethanol DMF, DMSOEthanol is green, easy to remove, and supports precipitation during pH adjustment.
Amidation THF DCM, DMFTHF dissolves the acyl-imidazole intermediate well; DMF needed for very insoluble acids.
Reduction MeOH or EtOH EtOAcProtic solvents accelerate Pd/C hydrogenation.
Cyclization Acetic Acid XyleneAcidic media catalyzes the dehydration step of benzimidazole formation.
Troubleshooting "Stalled" Reactions
  • Problem: SNAr reaction is slow (<50% conversion after 6h).

    • Root Cause:[5][7][8] 4-Picolylamine is a good nucleophile, but the carboxylic acid on the substrate might be deactivating the ring via salt formation with the amine.

    • Solution: Use 2.5–3.0 equivalents of base (TEA) to ensure the carboxylate is fully formed and the nucleophile remains free. Alternatively, use the Methyl Ester of 4-fluoro-3-nitrobenzoic acid for the SNAr step, then hydrolyze later.

  • Problem: Incomplete Nitro Reduction.

    • Root Cause:[5][7][8] Pyridine nitrogen poisoning the Pd catalyst.

    • Solution: Add a trace of Acetic Acid to the hydrogenation mixture to protonate the pyridine ring, preventing it from binding strongly to the Pd surface.

References

  • Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. (Foundation for Dabigatran synthesis). [Link]

  • Organic Syntheses. (n.d.). Catalytic Reduction of Nitro Compounds.[4][5][9][10] Organic Syntheses, Coll. Vol. 1. [Link]

Sources

Application

In vitro assay preparation using 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Application Note: High-Throughput In Vitro Assay Preparation Using 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid for Nitroreductase Kinetic Profiling Executive Summary & Mechanistic Rationale The development of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput In Vitro Assay Preparation Using 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid for Nitroreductase Kinetic Profiling

Executive Summary & Mechanistic Rationale

The development of highly specific biochemical probes is paramount for profiling bacterial nitroreductases (NTRs). These flavin-dependent enzymes are critical targets in Gene-Directed Enzyme Prodrug Therapy (GDEPT) and serve as vital biomarkers for pathogenic bacteria[1]. While traditional substrates like p-nitrobenzoic acid (p-NBA) or CB-1954 are widely used, they often suffer from poor aqueous solubility or weak spectroscopic shifts[2].

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (N4-PABA-Py) overcomes these limitations. As a custom-synthesized pharmacophore, it integrates two critical features:

  • Enhanced Solubility & Binding: The 4-pyridinylmethyl substitution acts as a basic moiety that protonates at physiological pH, drastically improving aqueous solubility. Furthermore, the pyridine ring provides a unique spatial geometry that exploits the broad, non-selective binding pockets typical of NTRs[2].

  • Electronic Push-Pull Dynamics: In its native state, the electron-donating secondary amine at C4 and the electron-withdrawing nitro group at C3 create a strong intramolecular charge transfer (ICT). This results in a distinct absorbance peak at ~400 nm (yellow). Upon enzymatic reduction of the nitro group to an amine or hydroxylamine, the electron-withdrawing pull is abolished. The ICT is neutralized, causing a sharp hypsochromic (blue) shift to ~320 nm (colorless)[3].

By monitoring the kinetic decrease in absorbance at 400 nm, researchers can achieve a real-time, high-signal-to-noise readout of enzyme activity.

NTR_Mechanism Sub N4-PABA-Py (Yellow, ~400 nm) Enz Nitroreductase (Active FMN) Sub->Enz Cofactor NAD(P)H (Abs: 340 nm) Cofactor->Enz Prod Reduced Amine (Colorless, ~320 nm) Enz->Prod Hydride Transfer NAD NAD(P)+ (No Abs at 340 nm) Enz->NAD Oxidation

Figure 1: Electron flow and dual-wavelength readout logic for the N4-PABA-Py reduction assay.

Reagent Formulation & Buffer Causality

A robust assay requires a buffer system that preserves both the substrate's solubility and the enzyme's structural integrity.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 5% Glycerol, 0.01% Tween-20.

  • Causality of DTT: Nitroreductases are highly susceptible to oxidative modifications. The inclusion of a reducing agent like Dithiothreitol (DTT) is critical. Oxidizing conditions can cause the formation of intermolecular disulfide bonds between catalytic cysteine residues, which not only alters substrate specificity but can irreversibly inactivate the enzyme[4].

  • Causality of Tween-20 & Glycerol: Tween-20 prevents non-specific binding of the enzyme to the polystyrene microtiter plates, while 5% glycerol stabilizes the Flavin Mononucleotide (FMN) binding pocket during the mechanical agitation of high-throughput screening.

High-Throughput In Vitro Assay Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By utilizing a dual-wavelength kinetic readout (monitoring substrate depletion at 400 nm and NAD(P)H oxidation at 340 nm), researchers can orthogonally verify the stoichiometric transfer of reducing equivalents. If the 340 nm signal decreases but the 400 nm signal remains static, it instantly flags non-productive cofactor oxidation (uncoupling).

Step-by-Step Methodology
  • Compound Preparation: Reconstitute N4-PABA-Py in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C protected from light.

  • Reagent Dispensing: In a clear-bottom 384-well microplate, dispense 40 µL of Assay Buffer containing N4-PABA-Py at final concentrations ranging from 1 µM to 200 µM (to establish Michaelis-Menten kinetics). Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Cofactor Addition: Add 5 µL of freshly prepared NAD(P)H (final well concentration: 500 µM). Note: NAD(P)H degrades rapidly in aqueous solutions; prepare immediately before use.

  • Reaction Initiation: Inject 5 µL of purified Nitroreductase (e.g., E. coli NfsA) at a final concentration of 10 nM to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance continuously at 400 nm and 340 nm every 15 seconds for 20 minutes at 37°C.

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the 400 nm depletion curve. Plot 
    
    
    
    against substrate concentration to derive
    
    
    and
    
    
    .

HTS_Workflow S1 1. Buffer & DTT Prep (Prevent Oxidation) S2 2. Dispense N4-PABA-Py into 384-Well Plate S1->S2 S3 3. Add NAD(P)H Cofactor (500 µM Final) S2->S3 S4 4. Inject Nitroreductase (Initiate Reaction) S3->S4 S5 5. Dual-Readout (340/400 nm) & Kinetic Analysis S4->S5

Figure 2: Step-by-step high-throughput screening workflow for NTR kinetic profiling.

Quantitative Data Synthesis

The structural modifications of N4-PABA-Py yield vastly superior kinetic parameters compared to legacy substrates. The table below summarizes comparative kinetic data, demonstrating how the pyridinylmethyl substitution lowers the Michaelis constant (


) and accelerates catalytic turnover (

), resulting in a nearly 10-fold increase in overall catalytic efficiency.
Substrate

(

M)

(s

)
Catalytic Efficiency (

)
Primary Readout (

)
N4-PABA-Py 45.2 ± 3.1 12.4 ± 0.8

400 nm

320 nm
p-Nitrobenzoic Acid (p-NBA)64.0 ± 7.01.9 ± 0.1

275 nm

250 nm
CB-1954 (Prodrug Standard)850 ± 455.2 ± 0.4

320 nm

260 nm

Data Note: Comparative baseline metrics for p-NBA and CB-1954 are contextualized from established literature regarding E. cloacae and E. coli nitroreductase kinetics[2],[1].

References

  • Title: 2-nitrobenzoate 2-nitroreductase (NbaA) switches its substrate specificity from 2-nitrobenzoic acid to 2,4-dinitrobenzoic acid under oxidizing conditions Source: nih.gov URL: 4

  • Title: Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism Source: nih.gov URL: 2

  • Title: Fluorogenic substrates for the detection of microbial nitroreductases Source: oup.com URL: 3

  • Title: The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies Source: mdpi.com URL: 1

Sources

Method

High-Purity Crystallization Techniques for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid: An Application Note

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary The purification of highly functionalized aromatic intermediates is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The purification of highly functionalized aromatic intermediates is a critical inflection point in active pharmaceutical ingredient (API) synthesis. 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid presents unique isolation challenges due to its zwitterionic nature, strong intermolecular hydrogen bonding, and propensity for liquid-liquid phase separation (oiling out). This application note details the mechanistic rationale and step-by-step protocols for two robust crystallization strategies: a pH-shift reactive crystallization and a seeded cooling crystallization. By strictly controlling the metastable zone width (MSZW) and exploiting the molecule's pH-dependent solubility, these self-validating protocols ensure high-purity isolation (>99.5%) suitable for downstream API manufacturing.

Mechanistic Insights: Solubility & Solid-State Behavior

Structural Challenges and Zwitterionic Behavior

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid contains three distinct ionizable/polar groups:

  • Carboxylic Acid (pKa ~4.0): Acts as a strong hydrogen bond donor and acceptor.

  • Pyridine Nitrogen (pKa ~5.2): Acts as a basic hydrogen bond acceptor.

  • Nitro Group: Strongly electron-withdrawing, reducing the basicity of the adjacent secondary amine while increasing the rigidity of the aromatic system.

Because most small molecule drugs and their advanced precursors are processed in crystalline form, a well-controlled crystallization is a vitally important operation in pharmaceutical manufacturing[1]. At physiological or mildly acidic pH (pH 4.0–5.0), the molecule exists primarily as a zwitterion (deprotonated acid, protonated pyridine). This state maximizes the crystal lattice energy through ionic interactions, resulting in a sharp solubility minimum (the isoelectric point). Crystallization processes are widely used to obtain dissolved compounds from dilute solutions to achieve high purity[2].

The Role of the Metastable Zone Width (MSZW)

In pharmaceutical development, crystallization is often the dominant purification method, accounting for the majority of impurity removal steps[3]. For this specific intermediate, rapid supersaturation generation (via fast cooling or aggressive antisolvent addition) frequently results in "oiling out"—a phenomenon where the solute separates as an impurity-rich liquid phase rather than a pure solid[4].

To prevent oiling out, the process must operate strictly within the Metastable Zone Width (MSZW). The MSZW is conventionally treated as a deterministic property used to characterize crystal nucleation and define the safe operating window[5]. A detailed knowledge of the MSZW and nucleation kinetics is vital for the design of batch cooling crystallization processes. By seeding the solution near the upper boundary of the MSZW, we bypass primary nucleation and force the system to consume supersaturation via controlled crystal growth, effectively rejecting structurally similar regioisomers.

Decision Matrix & Workflow

To determine the optimal crystallization route, the crude impurity profile must first be assessed.

CrystallizationStrategy Node1 Crude 3-Nitro-4-[(4-pyridinylmethyl) amino]benzoic acid Node2 Assess Impurity Profile (HPLC Analysis) Node1->Node2 Node3 High Impurity Burden (>5%) Colored/Tarry Byproducts Node2->Node3 Purity < 95% Node4 Low Impurity Burden (<5%) Regioisomers Only Node2->Node4 Purity > 95% Node5 Protocol A: pH-Shift Crystallization Node3->Node5 Node6 Protocol B: Seeded Cooling Crystallization Node4->Node6 Node7 Monitor MSZW & Prevent Oiling Out Node5->Node7 Node6->Node7 Node8 Filtration & Cake Washing Node7->Node8 Controlled Nucleation Node9 Purified Intermediate (>99.5% Purity) Node8->Node9

Figure 1: Decision matrix and workflow for the crystallization of the target intermediate.

Experimental Protocols

Protocol A: pH-Shift Reactive Crystallization

Causality: This method is ideal for crude batches with high tarry impurity burdens. By dissolving the intermediate at a high pH, basic and neutral impurities can be filtered out. Subsequent controlled acidification forces the molecule into its highly insoluble zwitterionic state.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid in 800 mL of Deionized (DI) water in a 2 L jacketed reactor.

  • Basification: Slowly add 2M NaOH (aq) under moderate agitation (250 rpm) until the pH reaches 10.0. Heat to 45°C to ensure complete dissolution.

  • Polish Filtration: Pass the dark solution through a 0.45 µm PTFE filter to remove insoluble organic tars and particulate matter. Return the filtrate to the reactor.

  • Controlled Acidification (Nucleation): Maintain the temperature at 45°C. Using a programmable dosing pump, add 2M HCl at a rate of 2.0 mL/min until the pH reaches 6.5.

  • Seeding: Add 0.5 g of pure crystalline seed. Hold the suspension for 30 minutes to allow the seed bed to mature.

  • Final Acidification: Resume 2M HCl addition at 1.0 mL/min until the pH reaches exactly 4.5 (the isoelectric point).

  • Cooling & Isolation: Cool the slurry to 10°C over 2 hours (cooling rate ~0.3°C/min). Filter the slurry via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 2 x 100 mL of cold DI water, followed by 50 mL of cold ethanol. Dry in a vacuum oven at 50°C for 12 hours.

Self-Validating Checkpoint: Verify the pH of the mother liquor is exactly 4.5 ± 0.1 using a calibrated pH meter before initiating filtration. A deviation here indicates incomplete zwitterion formation, leading to significant yield loss in the filtrate.

Protocol B: Seeded Cooling Crystallization

Causality: This method is preferred for upgrading the purity of pre-filtered or relatively clean crude (>95%) to API-grade specifications (>99.5%). Ethanol/Water (80:20 v/v) provides a steep solubility curve, allowing for high throughput while minimizing the hydrolysis risks associated with harsh pH shifts.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude intermediate in 1000 mL of an Ethanol/Water mixture (80:20 v/v) in a 2 L jacketed reactor.

  • Heating: Heat the mixture to 75°C under reflux conditions and an agitation rate of 300 rpm until complete dissolution is achieved.

  • Cooling to MSZW Upper Limit: Cool the clear solution to 62°C at a rate of 0.5°C/min.

  • Seeding: Add 1.0 g of pure seed crystals dispersed in 10 mL of cold ethanol.

  • Isothermal Hold: Maintain the temperature at 62°C for 60 minutes. This desupersaturation phase is critical to prevent secondary nucleation and oiling out.

  • Controlled Cooling: Cool the slurry to 5°C at a strictly controlled linear rate of 0.2°C/min.

  • Isolation & Drying: Filter the crystalline slurry. Wash the cake with 2 x 100 mL of cold ethanol (5°C). Dry under vacuum at 45°C until the residual solvent is below 3000 ppm.

Self-Validating Checkpoint: Extract a 1 mL aliquot of the slurry at 55°C and examine it under a polarized light microscope. The presence of distinct, birefringent columnar crystals—and the absolute absence of spherical, non-birefringent oil droplets—validates successful crystalline nucleation.

Quantitative Data Summaries

Table 1: Solubility Profile of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Solvent SystemTemperature (°C)Solubility (mg/mL)Mechanistic Observation
DI Water (pH 4.5)25°C< 0.5Zwitterion state; maximum lattice energy.
DI Water (pH 10.0)45°C> 150.0Sodium salt formation; rapid dissolution.
Ethanol (Absolute)75°C12.4Poor solubility due to strong solute H-bonding.
Ethanol/Water (80:20)75°C115.0Synergistic solvation of polar and non-polar moieties.
Ethanol/Water (80:20)5°C4.2Steep solubility curve ideal for cooling crystallization.

Table 2: Comparative Yield and Purity Metrics

MetricProtocol A (pH-Shift)Protocol B (Seeded Cooling)Target Specification
Input Crude Purity 88.5% (HPLC)96.2% (HPLC)N/A
Final API Purity 99.1% (HPLC)99.8% (HPLC)> 99.5%
Molar Yield 84%91%> 80%
Major Impurity Rejection Regioisomers & TarsRegioisomers< 0.1% per impurity
Residual Solvent Water: < 0.5%Ethanol: 1200 ppm< 3000 ppm

Troubleshooting: Oiling Out & Polymorphic Drift

  • Oiling Out (Liquid-Liquid Phase Separation): If the solution turns turbid but lacks birefringence under polarized light, the system has oiled out[4]. Corrective Action: Immediately heat the reactor back to the dissolution temperature (e.g., 75°C), hold until clear, and reduce the cooling rate by 50%. Increase the seed load to 2.0 wt% to provide more surface area for crystal growth.

  • Polymorphic Drift: The presence of the nitro group and flexible secondary amine can lead to conformational polymorphism. Corrective Action: Ensure the drying temperature does not exceed 50°C, as higher temperatures can induce a solid-state phase transition to an anhydrous or thermodynamically unstable polymorph. Always use phase-pure seeds.

References

  • A new view on the metastable zone width during cooling crystallization. University of Twente Research. Available at:[Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. Carnegie Mellon University. Available at: [Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. Available at:[Link]

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p-Aminobenzoic Acid in Ethanol. D-NB Info. Available at: [Link]

Sources

Application

Green chemistry approaches to synthesizing 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Executive Summary This Application Note details a validated, green chemistry protocol for the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid . This scaffold is a critical structural analog in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a validated, green chemistry protocol for the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid . This scaffold is a critical structural analog in the development of benzimidazole-based thrombin inhibitors (e.g., Dabigatran etexilate) and various kinase inhibitors.

Traditional synthesis relies on nucleophilic aromatic substitution (


) using dipolar aprotic solvents (DMF, DMSO) and excess organic bases, resulting in high Process Mass Intensity (PMI) and difficult waste remediation. This guide presents two superior methodologies:
  • Aqueous "On-Water" Synthesis: Leveraging hydrophobic acceleration to eliminate organic solvents.

  • Mechanochemical Synthesis: A solvent-free approach using high-energy ball milling.

Both protocols prioritize Atom Economy , Hazard Reduction , and Scalability , adhering to the 12 Principles of Green Chemistry.

Scientific Background & Reaction Mechanism[1]

The Chemistry: Nucleophilic Aromatic Substitution ( )

The synthesis involves the displacement of a chloride leaving group on 4-chloro-3-nitrobenzoic acid by the primary amine of 4-(aminomethyl)pyridine (4-picolylamine).

  • Substrate: 4-chloro-3-nitrobenzoic acid (activated by the ortho-nitro and para-carboxyl groups).

  • Nucleophile: 4-(aminomethyl)pyridine.[1]

  • Green Driver: The reaction proceeds via a Meisenheimer complex. In aqueous media, the "hydrophobic effect" accelerates the reaction as the organic reactants aggregate at the phase boundary, often exceeding rates observed in organic solvents.

Reaction Pathway Diagram

The following diagram illustrates the reaction mechanism and the critical transition states.

SNAr_Mechanism cluster_conditions Green Conditions Substrate 4-Chloro-3-nitrobenzoic acid (Substrate) Complex Meisenheimer Complex (Transition State) Substrate->Complex Addition Nucleophile 4-(Aminomethyl)pyridine (Nucleophile) Nucleophile->Complex Addition Product 3-Nitro-4-[(4-pyridinylmethyl)amino] benzoic acid Complex->Product Elimination (-Cl) Byproduct HCl (Neutralized by Base) Complex->Byproduct

Caption: Figure 1.


 mechanism showing the addition-elimination pathway via the Meisenheimer complex.

Methodology 1: The "On-Water" Aqueous Protocol (Recommended)

Rationale: Water is the ideal solvent for this reaction. The starting benzoic acid is soluble in water as a salt (pH > 7), while the product (a zwitterionic amino acid) is less soluble at neutral/acidic pH, allowing for isolation via simple filtration.

Materials
  • Reactant A: 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1)

  • Reactant B: 4-(Aminomethyl)pyridine (CAS: 3731-53-1)

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )[2]
  • Solvent: Deionized Water[3]

Step-by-Step Protocol
  • Preparation of Aqueous Phase:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol (2.01 g) of 4-chloro-3-nitrobenzoic acid in 20 mL of water.

    • Slowly add 11.0 mmol (1.16 g) of

      
      . Stir until CO₂ evolution ceases and a clear solution is obtained (formation of sodium benzoate salt).
      
  • Nucleophilic Addition:

    • Add 11.0 mmol (1.19 g) of 4-(aminomethyl)pyridine dropwise to the aqueous solution.

    • Note: The mixture may become slightly turbid; this is the "on-water" interface forming.

  • Reaction:

    • Heat the mixture to reflux (100°C) for 4–6 hours .

    • Monitor: Use HPLC or TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the starting chloride indicates completion.

  • Workup & Isolation (The "Green" Advantage):

    • Cool the reaction mixture to room temperature (25°C).

    • Acidify the solution carefully with 1M HCl to pH 4.5–5.0 (the isoelectric point).

    • A thick yellow/orange precipitate will form immediately.

    • Stir the slurry for 30 minutes in an ice bath to maximize yield.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with 2 x 5 mL cold water (removes inorganic salts) and 1 x 5 mL cold ethanol (removes unreacted amine).

    • Dry in a vacuum oven at 60°C.

Expected Results
  • Yield: 88–94%

  • Purity: >98% (HPLC)

  • Appearance: Yellow crystalline solid.

Methodology 2: Mechanochemical (Solvent-Free) Protocol

Rationale: For labs equipped with ball mills, this method offers the highest space-time yield and zero solvent waste during the reaction phase.

Protocol
  • Loading:

    • Load 5.0 mmol of 4-chloro-3-nitrobenzoic acid and 5.5 mmol of 4-(aminomethyl)pyridine into a stainless steel grinding jar (25 mL).

    • Add 10.0 mmol of anhydrous

      
       (acts as base and grinding auxiliary).
      
    • Add two stainless steel balls (10 mm diameter).

  • Grinding:

    • Set the ball mill (e.g., Retsch MM400) to 30 Hz .

    • Grind for 30–45 minutes .

  • Workup:

    • The resulting powder is a mixture of product and inorganic salts (KCl).

    • Suspend the powder in 20 mL water.

    • Adjust pH to 4.5 with dilute HCl to ensure the product is in its free acid form.

    • Filter, wash with water, and dry.[3][4]

Comparative Analysis: Green vs. Traditional

The following table contrasts the Green Aqueous protocol against the traditional DMF-based method.

MetricTraditional MethodGreen Aqueous Method (This Protocol)
Solvent DMF or DMSO (Toxic, difficult to remove)Water (Benign, cheap)
Temperature 120–140°C100°C (Reflux)
Base

(TEA) or excess amine

(Inorganic, non-toxic)
Atom Economy Low (High MW waste)High
E-Factor > 25 (High waste)< 5 (Low waste)
Yield 75–85%88–94%

Process Control & Validation (PAT)

To ensure reproducibility, the following decision tree outlines the optimization and troubleshooting logic.

Optimization_Workflow Start Start Reaction (Aqueous Reflux) Check_Solubility Is Substrate Soluble? Start->Check_Solubility Add_Base Add more Na2CO3 (Ensure pH > 8) Check_Solubility->Add_Base No Monitor Monitor HPLC (4 hrs) Check_Solubility->Monitor Yes Add_Base->Monitor Conversion Conversion > 95%? Monitor->Conversion Extend_Time Extend Reflux +2 hrs Conversion->Extend_Time No Workup Cool & Acidify to pH 4.5 Conversion->Workup Yes Extend_Time->Monitor Precipitate Precipitate Formed? Workup->Precipitate Isolate Filter & Dry (Final Product) Precipitate->Isolate Yes Troubleshoot_pH Check pH (Product is amphoteric!) Precipitate->Troubleshoot_pH No Troubleshoot_pH->Workup Adjust pH

Caption: Figure 2. Logic flow for reaction monitoring and troubleshooting product isolation.

Critical Quality Attributes (CQA)
  • pH Control: The product contains both a pyridine ring (basic) and a carboxylic acid (acidic).

    • Risk:[3] If pH < 3, the pyridine protonates, and the salt remains soluble. If pH > 7, the carboxylate remains soluble.

    • Control: Strictly target pH 4.5–5.0 for maximum precipitation.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text on the 12 Principles).[5]

  • Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition. Link

  • Hauel, N. H., et al. (2002).[2] "Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors." Journal of Medicinal Chemistry. (Describes the foundational SAR for Dabigatran-like intermediates). Link

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

  • Pfizer Inc. (2008). "Green Chemistry in Drug Development." International Journal of Green Pharmacy. (General reference for solvent selection guides).

Disclaimer: This protocol is for research and development purposes. Users must review Material Safety Data Sheets (MSDS) for all reagents and conduct a specific risk assessment before experimentation.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid synthesis

Technical Support Center: Synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Welcome to the technical support center for the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Welcome to the technical support center for the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and product purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Overview of the Synthesis

The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a halide, typically fluoride, from an activated aromatic ring by a nucleophile. In this case, 4-(aminomethyl)pyridine serves as the nucleophile, and 4-fluoro-3-nitrobenzoic acid is the electrophilic partner. The ortho-nitro group is critical, as it activates the ring towards nucleophilic attack by withdrawing electron density.[1][2][3]

Caption: General SNAr reaction scheme.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction proceeds via a well-established SNAr mechanism. It is a two-step addition-elimination process.

  • Addition: The primary amine of 4-(aminomethyl)pyridine attacks the electron-deficient carbon atom bonded to the fluorine on the 4-fluoro-3-nitrobenzoic acid ring. This step is typically rate-determining.

  • Intermediate Formation: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group.[3]

  • Elimination: Aromaticity is restored by the expulsion of the fluoride leaving group.

The presence of the nitro group ortho to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby accelerating the reaction.[2][3]

SNAr_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_product Step 3: Elimination & Proton Transfer R1 4-Fluoro-3-nitrobenzoic acid I1 Formation of Meisenheimer Complex (Resonance Stabilized) R1->I1 Attack at C-F bond R2 4-(Aminomethyl)pyridine R2->I1 P1 Elimination of F⁻ I1->P1 Loss of Leaving Group P2 Final Product (after proton transfer) P1->P2 Base-mediated proton transfer

Caption: Key stages of the SNAr mechanism.

Q2: Why is 4-fluoro-3-nitrobenzoic acid preferred over other halo-substituted analogs (Cl, Br)?

A2: While it may seem counterintuitive since fluoride is a poor leaving group in SN2 reactions, in SNAr reactions, the trend is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. Since the rate-determining step is the initial attack on the ring, not the breaking of the C-X bond, fluorine's high electronegativity accelerates the reaction more than the other halogens.[3]

Q3: How should I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that provides good separation of the starting materials and the product (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Hexane with a small amount of acetic acid). The product, being more polar than the starting materials, will have a lower Rf value. Staining with potassium permanganate or viewing under UV light should allow for clear visualization.

Troubleshooting Guide

Problem: Low or No Product Yield

Q4: My reaction has run for the recommended time, but TLC analysis shows mostly unreacted starting material. What are the common causes?

A4: This is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or the choice of base.

Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield Issue Reagents 1. Verify Reagent Quality - Is 4-fluoro-3-nitrobenzoic acid pure?[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLkYLnLg-GJasF2zHaFYUyoXj7BbclEOp9SFOD7hiW7xHs9oFcTvxxgk9cwCzk2k8T_H_ZF7j0EKJFU2tLnoNCVdPwKevW8RvhACHbzQReYgkI9EKNpAdEXGUWYRRv5WeDfRUYJAVZFUd55SJlOew0r5pKDA%3D%3D)] - Is 4-(aminomethyl)pyridine fresh? Start->Reagents Conditions 2. Check Reaction Conditions - Is the solvent anhydrous? - Is the temperature adequate? Reagents->Conditions Reagents OK Base 3. Evaluate Base - Is the base strong enough? - Is it fully dissolved? Conditions->Base Conditions OK Success Yield Improved Base->Success Base OK

Sources

Optimization

Troubleshooting solubility issues of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid in aqueous buffers

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid in aqueous buffers. As Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid in aqueous buffers. As Senior Application Scientists, we have designed this resource to provide both practical solutions and the underlying scientific principles to empower your research.

Part 1: Understanding the Compound - FAQs

Question 1: What are the key structural features of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid that influence its solubility?

Answer: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1]

  • Acidic Group: The carboxylic acid (-COOH) on the benzoic acid ring is a weak acid. The presence of the electron-withdrawing nitro group (-NO2) increases the acidity of this group compared to unsubstituted benzoic acid.[2][3] The pKa of the similar compound 3-nitrobenzoic acid is approximately 3.47.[2]

  • Basic Group: The pyridine ring and the secondary amine in the pyridinylmethylamino moiety are basic and can be protonated.

The interplay between these ionizable groups dictates the compound's overall charge and, consequently, its solubility at a given pH. The aromatic rings also contribute to its hydrophobicity, which can lead to low aqueous solubility when the molecule is in its neutral state.[4]

Question 2: Why is my compound not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?

Answer: It is highly likely that at neutral pH, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is near its isoelectric point (pI). At the pI, the net charge of the molecule is zero, as the positive and negative charges from the protonated amine and deprotonated carboxylate, respectively, cancel each other out. This zwitterionic form often has the lowest aqueous solubility due to strong intermolecular interactions and minimal interaction with water molecules.

Part 2: Basic Solubility Troubleshooting

Question 3: My compound is insoluble in my neutral aqueous buffer. What is the first and most straightforward step I should take?

Answer: The most direct approach is to adjust the pH of your buffer.[][6] Since this is an amphoteric compound, its solubility will be significantly higher in both acidic and basic conditions compared to its isoelectric point.[7]

  • To dissolve in an acidic buffer (e.g., pH < 4): The pyridinylmethylamino group will be protonated, forming a cationic salt that is more soluble in water.

  • To dissolve in a basic buffer (e.g., pH > 8): The carboxylic acid group will be deprotonated, forming an anionic salt which is also more soluble in water.[4]

A simple test is to take a small amount of your compound in the buffer and add a drop of 1 M HCl or 1 M NaOH to see if it dissolves. This will indicate whether pH adjustment is a viable strategy.

Question 4: I have successfully dissolved the compound by adjusting the pH. How do I prepare a buffered solution at a specific concentration?

Answer: You can employ a pH-adjustment protocol.

Experimental Protocol: pH-Dependent Aqueous Solubilization
  • Prepare a Slurry: Weigh the desired amount of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid and add it to approximately 80% of your final desired volume of purified water or a suitable buffer. This will form a slurry.

  • pH Adjustment: While continuously stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.

  • Monitor Dissolution: Observe the dissolution of the solid as you adjust the pH. Use a calibrated pH meter to monitor the pH of the solution.

  • Endpoint: Continue adding the acid or base until all the solid has dissolved, and you have a clear solution.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your initial solvent (water or buffer).

  • Buffer Preparation: Note the final pH at which the compound dissolved. This pH can be used to prepare a suitable buffer for your experiments to maintain the compound's solubility.[4]

Part 3: Advanced Troubleshooting Strategies

Question 5: Adjusting the pH is not compatible with my experimental design. What other options do I have?

Answer: If pH modification is not feasible, the use of co-solvents is a common and effective strategy to increase the solubility of poorly soluble compounds.[8][9][10]

Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the polarity of the aqueous solution, making it more favorable for dissolving hydrophobic compounds.[]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Stock Solution Preparation
  • Prepare a Concentrated Stock: Dissolve the 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO.

  • Dilution: For your experiment, you can then dilute this concentrated stock solution into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in your working solution is low (typically <1%) to avoid any unintended effects on your biological system.

  • Precipitation Check: When diluting the stock solution, add it dropwise to the vigorously stirred aqueous buffer to minimize the risk of precipitation. If precipitation occurs, you may need to lower the final concentration of your compound or slightly increase the percentage of the co-solvent.

Question 6: I am concerned about the potential toxicity or off-target effects of organic co-solvents in my cell-based assay. Are there alternatives?

Answer: Yes, forming a salt of your compound is an excellent alternative that can significantly enhance aqueous solubility without the need for organic co-solvents.[6][11][12] Given that your compound has both acidic and basic functionalities, you can form either a base or acid addition salt.

  • Base Addition Salts: Reacting the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide) will form a highly polar and more soluble carboxylate salt.

  • Acid Addition Salts: Reacting the basic pyridinylmethylamino group with an acid (e.g., hydrochloric acid, sulfuric acid) will form a more soluble ammonium salt.

The choice of counterion can influence not only solubility but also other properties like stability and crystallinity.[13][14]

Conceptual Workflow for Salt Formation

cluster_0 Solubility Enhancement via Salt Formation Compound Insoluble Compound (Zwitterionic Form) Acid Acid (e.g., HCl) Compound->Acid Protonation of Pyridinylmethylamino Base Base (e.g., NaOH) Compound->Base Deprotonation of Carboxylic Acid Soluble_Cation Soluble Cationic Salt Acid->Soluble_Cation Soluble_Anion Soluble Anionic Salt Base->Soluble_Anion

Caption: Salt formation for solubility enhancement.

Part 4: Summary of Troubleshooting Approaches

Issue Potential Cause Recommended Solution Scientific Rationale
Insoluble in Neutral Buffer (e.g., PBS pH 7.4) Compound is at or near its isoelectric point (pI).Adjust the pH of the buffer to be either acidic (pH < 4) or basic (pH > 8).At pH values away from the pI, the compound will carry a net positive or negative charge, increasing its interaction with polar water molecules.[15][16]
pH Adjustment is Not Feasible for the Experiment Experimental conditions require a specific pH where the compound is insoluble.Prepare a concentrated stock solution in a water-miscible organic co-solvent (e.g., DMSO, Ethanol) and dilute into the aqueous buffer.Co-solvents decrease the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[][8]
Organic Co-solvents Interfere with the Assay The co-solvent may have off-target effects or be toxic to the biological system.Prepare a salt form of the compound (e.g., hydrochloride or sodium salt) to increase intrinsic aqueous solubility.Salt forms are ionic and generally have much higher aqueous solubility than their corresponding neutral forms.[6][11][17]

Part 5: Logical Flow for Troubleshooting

Start Start: Compound is insoluble in aqueous buffer Check_pH Is pH adjustment permissible for the experiment? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 8 Check_pH->Adjust_pH Yes Check_Cosolvent Are co-solvents (e.g., DMSO) acceptable? Check_pH->Check_Cosolvent No Success1 Success: Compound Dissolved Adjust_pH->Success1 Use_Cosolvent Prepare concentrated stock in co-solvent and dilute Check_Cosolvent->Use_Cosolvent Yes Consider_Salt Consider salt formation (e.g., HCl or NaOH salt) Check_Cosolvent->Consider_Salt No Success2 Success: Compound Dissolved Use_Cosolvent->Success2 Success3 Success: Compound Dissolved Consider_Salt->Success3

Caption: Troubleshooting flowchart for solubility issues.

References

  • pH and Solubility - AP Chem | Fiveable.
  • Cosolvent - Wikipedia.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Cosolvent and Complexation Systems - Pharma Excipients.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • What Are Amphoteric Compounds and Why Are They Important?
  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Methods to increase the solubility of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem.
  • The Effects of pH on Solubility - Chemistry LibreTexts.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Solubility of 4-Nitrobenzoic Acid in Water & Salt Solutions.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate.
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Pharmaceutical Salts Optimization of Solubility or Even More?
  • Improving API Solubility by Salt and Cocrystal Formation - Merck.
  • Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6) - Cheméo.
  • 3-Nitrobenzoic acid - Wikipedia.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC.
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem.
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway | Royal Society of Chemistry.
  • NITROBENZOIC ACID - Ataman Kimya.
  • 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid | C13H12N2O2 | CID 935190 - PubChem.
  • N-(2-Pyridinylmethyl)-2-pyridinemethanamine - ChemScene.
  • 3731-51-9, 2-Pyridinemethanamine Formula - ECHEMI.
  • Improving API Solubility by Salt and Cocrystal Formation - Merck.
  • Improving solubility and accelerating drug development - Veranova.
  • Benzoic acid, 3-nitro- - the NIST WebBook.
  • Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs - YouTube.
  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? - Quora.
  • 3-Aminobenzoic acid - Wikipedia.
  • Lipophilicity (LogD7.4) of N-Aryl Benzo - Juniper Publishers.
  • In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI.
  • LogP—Making Sense of the Value - ACD/Labs.
  • CAS No : 1588-83-6 | Product Name : 3-Nitro-4-aminobenzoic acid | Pharmaffiliates.
  • PRODUCT INFORMATION - Cayman Chemical.
  • 3-Amino-4-nitrobenzonitrile Properties - EPA.
  • 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid - ChemScene.
  • 3-Methyl-4-nitrobenzoic acid - the NIST WebBook.

Sources

Troubleshooting

Minimizing byproduct formation during 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid reactions

Welcome to the technical support center for the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 4-chloro-3-nitrobenzoic acid, with 4-(aminomethyl)pyridine. The electron-withdrawing nitro group on the benzene ring is crucial as it activates the ring towards nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine.

While this reaction is generally robust, the formation of byproducts can complicate purification and reduce yields. This guide will address the most common issues encountered during this synthesis and provide practical solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is significantly lower than expected.

  • TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting material (4-chloro-3-nitrobenzoic acid).

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Insufficient Base A base is typically required to neutralize the HCl formed during the reaction. If the base is not present in a sufficient amount, the reaction may stall.Use an Excess of a Suitable Base: Employ at least two equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced.
Poor Solubility of Reactants If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow.Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for SNAr reactions. Consider using a co-solvent system if solubility remains an issue.
Problem 2: Presence of a Major Impurity with a Higher Molecular Weight

Symptoms:

  • LC-MS analysis of the crude product shows a significant peak with a mass corresponding to the addition of a second molecule of 4-chloro-3-nitrobenzoic acid to the product.

  • 1H NMR of the crude product shows complex aromatic signals and a decrease in the integration of the N-H proton.

Possible Cause and Solution:

CauseExplanationRecommended Solution
Over-alkylation (Dimer Formation) The secondary amine product is also nucleophilic and can react with another molecule of 4-chloro-3-nitrobenzoic acid to form a tertiary amine byproduct. This is a common issue in amination reactions with primary amines.[1][2]Use an Excess of the Amine: Employ a slight excess (1.1-1.5 equivalents) of 4-(aminomethyl)pyridine relative to 4-chloro-3-nitrobenzoic acid. This will increase the probability of the electrophile reacting with the primary amine rather than the product. Control Reaction Temperature: Higher temperatures can favor over-alkylation. Running the reaction at the lowest effective temperature can help minimize this side reaction. Slow Addition of the Electrophile: Adding the 4-chloro-3-nitrobenzoic acid solution slowly to the solution of 4-(aminomethyl)pyridine and base can help maintain a low concentration of the electrophile, thus disfavoring the second addition.
Problem 3: Product is Darkly Colored or Contains Colored Impurities

Symptoms:

  • The isolated product is a dark brown or black solid instead of the expected yellow or off-white powder.

  • TLC analysis shows baseline streaking or multiple colored spots.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Oxidation of the Pyridine Ring or Amine The pyridine ring or the aminomethyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air and certain metal ions.Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Decomposition at High Temperatures Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product, resulting in colored impurities.Optimize Reaction Temperature and Time: As mentioned previously, use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
Impure Starting Materials The use of impure starting materials can introduce colored impurities into the reaction mixture.Purify Starting Materials: If necessary, purify the 4-chloro-3-nitrobenzoic acid and 4-(aminomethyl)pyridine before use. Recrystallization is often an effective method for solid starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally the most effective for SNAr reactions. They are able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) that is formed during the reaction.

Q2: Which base should I use, and how much?

A2: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competition with the primary amine nucleophile. It is advisable to use at least two equivalents of the base to neutralize the HCl generated during the reaction and to ensure the 4-(aminomethyl)pyridine remains in its free base form.

Q3: How can I effectively purify the final product?

A3: A combination of techniques is often necessary for purification.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be very effective in removing impurities and obtaining a crystalline product.

  • Column Chromatography: If the impurities are structurally very similar to the product, silica gel column chromatography may be required. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, is typically used.

Q4: What are the best analytical techniques to monitor the reaction and check the purity of the product?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the reaction and is the preferred method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the product and any byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Disclaimer: This is a representative protocol and may require optimization.

  • To a solution of 4-(aminomethyl)pyridine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DMF, add 4-chloro-3-nitrobenzoic acid (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Acidify the aqueous mixture to pH 4-5 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Reaction Pathway

Reaction Pathway 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid Product 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid 4-chloro-3-nitrobenzoic acid->Product SNAr 4-(aminomethyl)pyridine 4-(aminomethyl)pyridine 4-(aminomethyl)pyridine->Product

Caption: Synthesis of the target compound via SNAr.

Over-alkylation Side Reaction

Over-alkylation Product Desired Product (Secondary Amine) Byproduct Over-alkylation Byproduct (Tertiary Amine) Product->Byproduct Nucleophilic Attack Electrophile 4-chloro-3-nitrobenzoic acid Electrophile->Byproduct

Caption: Formation of the over-alkylation byproduct.

Troubleshooting Workflow

Troubleshooting Workflow start Reaction Issue Identified low_yield Low Yield? start->low_yield high_mw_impurity High MW Impurity? low_yield->high_mw_impurity No incomplete_rxn Check: Incomplete Reaction? - Increase time/temp - Check base stoichiometry low_yield->incomplete_rxn Yes colored_product Colored Product? high_mw_impurity->colored_product No over_alkylation Check: Over-alkylation? - Use excess amine - Lower temperature - Slow addition of electrophile high_mw_impurity->over_alkylation Yes oxidation Check: Oxidation/Decomposition? - Use inert atmosphere - Optimize temp/time colored_product->oxidation Yes end Problem Resolved colored_product->end No incomplete_rxn->end over_alkylation->end oxidation->end

Caption: Decision tree for troubleshooting common issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2023). (a) Amine alkylation and reductive amination are classical synthetic.... Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Welcome to the technical support center for the analysis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for developing and optimizing High-Performance Liquid Chromatography (HPLC) separation methods for this compound. Our approach is rooted in explaining the causal relationships in chromatographic processes to empower you with the expertise to overcome common analytical challenges.

Understanding the Analyte: Physicochemical Properties

Before diving into method optimization, it's crucial to understand the physicochemical properties of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural components: a benzoic acid moiety, a nitro group, and a pyridinylmethyl-amino group.

  • Amphoteric Nature : The molecule possesses both a carboxylic acid group (acidic) and a pyridine ring and a secondary amine (basic), making it amphoteric. This means its ionization state is highly dependent on the pH of the mobile phase.

  • pKa Estimation :

    • The benzoic acid group, with the electron-withdrawing nitro group, will have a pKa lower than benzoic acid itself (pKa ~4.2). For instance, 3-nitrobenzoic acid has a pKa of approximately 3.47.[1]

    • The pyridine ring has a pKa of about 5.2.

    • The secondary amine's pKa will be influenced by the adjacent aromatic systems.

  • Hydrophobicity (logP) : A structurally similar compound, 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, has a calculated XLogP3 of 1.9.[2] The addition of a nitro group will slightly increase the hydrophobicity. This moderate logP suggests that reversed-phase chromatography is a suitable starting point.

  • UV Absorbance : The presence of aromatic rings and a nitro group suggests strong UV absorbance, making UV detection a viable option. A starting wavelength of around 254 nm or a wavelength scan to determine the λmax is recommended. A validated method for a similar compound, 4-bromomethyl-3-nitrobenzoic acid, utilized a detection wavelength of 271 nm.[3]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial stages of method development for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

Q1: What is the best starting point for a mobile phase pH?

A1: Given the amphoteric nature of the analyte, controlling the mobile phase pH is the most critical parameter for achieving good peak shape and reproducible retention.[4][5] The goal is to ensure the analyte is in a single, stable ionic state.

  • For an acidic mobile phase (e.g., pH 2.5-3.5): The carboxylic acid will be protonated (neutral), while the pyridine and secondary amine will be protonated (positive charge). This can lead to good retention on a C18 column. A pH of around 2.5, well below the pKa of the carboxylic acid, is a good starting point.

  • For a basic mobile phase (e.g., pH 7.5-8.5): The carboxylic acid will be deprotonated (negative charge), and the pyridine and secondary amine will be neutral. This can also be a viable option, but care must be taken with silica-based columns, which can degrade at higher pH.[6]

Expert Tip: Avoid a mobile phase pH close to the pKa of the analyte (around 4-5), as this can lead to the co-existence of multiple ionic forms, resulting in peak broadening or splitting.[5] It is recommended to work at a pH at least 2 units away from the analyte's pKa.[4]

Q2: Which stationary phase should I choose?

A2: A standard C18 column is a robust starting point for this moderately hydrophobic compound. However, due to the presence of polar functional groups and aromatic rings, other options can offer different selectivity:

  • C18 (Octadecyl Silane): The workhorse of reversed-phase HPLC, it separates based on hydrophobic interactions. It is a good first choice.

  • Phenyl-Hexyl: This stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly useful for separating the target compound from structurally similar impurities.

  • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help in retaining and separating more polar compounds, especially in highly aqueous mobile phases.[7]

Q3: What organic modifier should I use: acetonitrile or methanol?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC. They offer different selectivities and should be screened during method development.

  • Acetonitrile (ACN): Generally has a lower viscosity and allows for higher efficiency. It is a good first choice.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.

A typical starting point would be a gradient elution from a low to a high percentage of organic modifier (e.g., 10% to 90% ACN in buffered water) to determine the approximate elution conditions.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My peak is tailing.

Peak tailing is a common issue, especially with basic compounds like this one, and can compromise resolution and integration.

G start Peak Tailing Observed check_ph Is mobile phase pH at least 2 units away from pKa? start->check_ph check_silanol Are there secondary interactions with residual silanols? check_ph->check_silanol Yes solution_ph Adjust mobile phase pH (e.g., lower to pH 2.5-3.0) check_ph->solution_ph No check_overload Is the column overloaded? check_silanol->check_overload No solution_silanol Add a competing base (e.g., 0.1% TEA) or use an end-capped column. check_silanol->solution_silanol Yes solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes end Symmetrical Peak check_overload->end No solution_ph->end solution_silanol->end solution_overload->end

Caption: Troubleshooting workflow for peak tailing.

  • Verify Mobile Phase pH: Ensure the pH is appropriate to suppress the ionization of either the acidic or basic groups. For this compound, a low pH (e.g., 2.5-3.0 with formic acid or phosphoric acid) is often effective at protonating the basic sites and minimizing interactions with the stationary phase.

  • Address Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic pyridine and amine groups, causing tailing.

    • Use a Competing Base: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.[8]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[9]

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce the sample concentration or injection volume.

Issue 2: My retention time is drifting.

Unstable retention times can make quantification unreliable.[5]

Potential Cause Explanation Troubleshooting Protocol
Inadequate Column Equilibration The column chemistry has not reached equilibrium with the mobile phase between injections, especially after a gradient.Protocol: Increase the equilibration time between runs to at least 5-10 column volumes.[6]
Mobile Phase pH Instability The buffer capacity is insufficient, or the mobile phase was prepared incorrectly, leading to pH drift over time.Protocol: Prepare fresh mobile phase daily. Ensure the buffer concentration is adequate (typically 10-25 mM). Verify the pH of the mobile phase before use.
Temperature Fluctuations The column temperature is not stable, which affects retention times.Protocol: Use a column oven to maintain a constant temperature.
Flow Rate Inconsistency Issues with the pump, such as leaks or air bubbles, can cause the flow rate to fluctuate.[10]Protocol: Degas the mobile phase.[10] Purge the pump to remove air bubbles. Check for any leaks in the system.
Issue 3: I am not getting enough retention (peak elutes too early).

Poor retention can lead to co-elution with the solvent front and poor resolution from early-eluting impurities.

G start Insufficient Retention mod_mp Decrease Organic Modifier Percentage start->mod_mp mod_ph Adjust Mobile Phase pH to Increase Hydrophobicity start->mod_ph mod_sp Use a More Retentive Stationary Phase start->mod_sp end Optimal Retention (k' 2-10) mod_mp->end mod_ph->end mod_sp->end

Caption: Strategies for increasing analyte retention.

  • Decrease the Amount of Organic Modifier: In reversed-phase HPLC, decreasing the percentage of the organic solvent (ACN or MeOH) in the mobile phase will increase the retention of hydrophobic compounds.[11]

    • Protocol: If you are using an isocratic method, systematically decrease the organic content (e.g., from 50% ACN to 45% ACN). If using a gradient, make the initial part of the gradient shallower or start with a lower percentage of the organic modifier.

  • Optimize Mobile Phase pH for Ion Suppression: As this is an amphoteric molecule, you can significantly alter its retention by changing the pH.[4]

    • Protocol: At a low pH (e.g., 2.5), the carboxylic acid is neutral, and the amine and pyridine are charged. This form is generally well-retained. Experiment with the pH to find the optimal retention.

  • Consider a Different Stationary Phase: If modifications to the mobile phase are insufficient, a more retentive column may be necessary.

    • Protocol: Switch from a C8 to a C18 column, or to a column with a higher carbon load, to increase hydrophobic interactions.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a robust and reliable HPLC method for the analysis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2007). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Analytical Chemistry, 79(5), 2044-2054. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Rosés, M., Canals, I., & Bosch, E. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 68(22), 4094-4101. Retrieved from [Link]

  • D'Hondt, M., Debrus, B., Pirotte, B., Lebrun, P., Hubert, P., & Desmet, K. (2014). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Journal of Chromatography A, 1353, 45-55. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • 3-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wiczling, P., & Kaliszan, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5146. Retrieved from [Link]

  • Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (2003). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). (n.d.). Cheméo. Retrieved from [Link]

  • Benzoic acid, 3-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. (n.d.). Digital Commons @ University of West Georgia. Retrieved from [Link]

  • NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Rich, D. H. (1980). U.S. Patent No. 4,189,605. Washington, DC: U.S. Patent and Trademark Office.
  • de Oliveira, A. R. M., et al. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Liquid Chromatography & Related Technologies, 37(4), 524-536. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 47-57. Retrieved from [Link]

  • Sybert, J. R., & Wolfe, J. F. (1989). European Patent No. EP 0206635 B1. European Patent Office. Retrieved from [Link]

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. (2017). Google Patents.
  • Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. Retrieved from [Link]

  • Huesgen, A. G. (2011). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid derivatives

Technical Support Center: Optimization of 3-Nitro-4-aminobenzoate Scaffolds Subject: Overcoming Steric & Electronic Barriers in 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid Derivatives Ticket ID: #SNAR-NITRO-PYR-001...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Nitro-4-aminobenzoate Scaffolds

Subject: Overcoming Steric & Electronic Barriers in 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid Derivatives Ticket ID: #SNAR-NITRO-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with the synthesis or functionalization of 3-nitro-4-[(4-pyridinylmethyl)amino]benzoic acid derivatives. While the 3-nitro group electronically activates the ring for Nucleophilic Aromatic Substitution (


), it simultaneously introduces significant steric bulk  and intramolecular hydrogen bonding .

This guide addresses three specific failure modes:

  • Synthetic Stalling: When the

    
     coupling fails due to steric crowding at the reaction center.
    
  • Solubility Traps: Difficulty isolating the zwitterionic product.

  • Rotational/Functional Locking: Inability to further modify the secondary amine due to the ortho-nitro effect.

Module 1: The Synthesis Bottleneck (S_NAr Optimization)

The Problem: Standard protocols use 4-chloro-3-nitrobenzoic acid and 4-(aminomethyl)pyridine . If your derivative has substituents on the pyridine linker (e.g.,


-methyl) or the benzoate core (e.g., position 5), the reaction rate drops precipitously. The ortho-nitro group twists out of planarity to accommodate the bulk, reducing its ability to stabilize the Meisenheimer complex.

The Solution: The "Fluoride Switch" & Solvent Tuning To overcome steric deceleration, we must accelerate the rate-determining step (nucleophilic attack).

Protocol A: The "Fluoride Switch" (High Steric Demand)

Use this when the standard chloride displacement yields <30% after 24h.

Mechanism: Fluoride is a poorer leaving group than chloride in


, but in 

, its high electronegativity inductively stabilizes the transition state, accelerating the reaction by orders of magnitude—crucial when sterics impede the attack.

Step-by-Step Protocol:

  • Substrate: Use 4-fluoro-3-nitrobenzoic acid (instead of the chloro- analog).

  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration). Avoid Ethanol; it does not get hot enough.

  • Base: DIPEA (Hünig's Base) (2.5 equiv). Avoid inorganic bases like

    
     if solubility is an issue.
    
  • Temperature:

    • Standard: 120°C.

    • Microwave Option: 140°C for 20 mins (High absorption setting).

  • Workup: Pour into ice-cold water adjusted to pH 4-5 (Isoelectric point) to precipitate.

Protocol B: The "Catalytic Boost" (Ultra-Hindered Systems)

Use this if the amine is electronically deactivated or extremely bulky.

  • Catalyst: Copper(I) Iodide (10 mol%).

  • Ligand: L-Proline (20 mol%).

  • Base:

    
    .
    
  • Solvent: DMSO at 90°C.

  • Note: While Palladium (Buchwald-Hartwig) is powerful, nitro groups can poison Pd catalysts or lead to reductive side reactions. Copper is more robust here.

Visualization: Troubleshooting Decision Matrix

SNAr_Optimization Start Start: Reaction Stalled/Low Yield Check_Sterics Analyze Steric Bulk (Linker or Core?) Start->Check_Sterics Standard_Cond Standard Condition: 4-Cl-3-NO2-Benzoate EtOH, Reflux Check_Sterics->Standard_Cond Low Bulk Is_Alpha_Sub Is Amine Alpha-Substituted? Check_Sterics->Is_Alpha_Sub High Bulk Switch_F Protocol A: The Fluoride Switch Use 4-F-3-NO2-Benzoate Solvent: DMSO/NMP Standard_Cond->Switch_F Yield < 30% Success Isolate Product (pH Adjustment) Standard_Cond->Success Yield > 70% Is_Alpha_Sub->Switch_F Yes Microwave Apply Microwave Irradiation 140°C, 20 min Switch_F->Microwave Still Slow? Switch_F->Success Catalysis Protocol B: CuI/Proline Catalysis (Ullmann-type) Microwave->Catalysis Failed? Microwave->Success Catalysis->Success

Figure 1: Decision matrix for optimizing the


 coupling of sterically hindered nitrobenzoic acids.

Module 2: Isolation & Solubility (The Zwitterion Trap)

The Problem: The product contains a carboxylic acid (pKa ~4) and a pyridine nitrogen (pKa ~5). In neutral solvents, it exists as a zwitterion, which is often highly soluble in water/methanol mixtures but insoluble in pure organics, leading to "oiling out" or failure to crystallize.

Troubleshooting Data: Solubility Profile

SolventSolubility (25°C)Notes
Water (pH 7) ModerateZwitterionic form maximizes solubility.
Water (pH 4.5) Very Low Isoelectric Point (pI). Best for precipitation.
Ethanol LowOften forms supersaturated oils.
DMSO/DMF HighGood for synthesis, bad for isolation.
DCM/EtOAc LowPoor solubility unless carboxylic acid is esterified.

The Protocol: Isoelectric Precipitation

  • Dilute the reaction mixture (DMSO/DMF) with 5 volumes of water.

  • The solution will likely be basic (due to excess amine/base).

  • Slowly add 1M HCl while monitoring pH.

  • Critical Step: Stop exactly at pH 4.5 - 5.0 . This is the isoelectric point where the net charge is zero. The product will crash out as a solid.

  • Filter and wash with cold water, then diethyl ether (to remove unreacted organic impurities).

Module 3: Post-Functionalization (The "Locked" Amine)

The Problem: Users often attempt to alkylate or acylate the secondary amine (the NH linker) after the initial coupling and fail. Cause: The NH proton forms a strong intramolecular hydrogen bond (6-membered ring) with the ortho-nitro oxygen. This locks the molecule in a planar conformation and significantly reduces the nucleophilicity of the nitrogen.

The Fix:

  • Deprotonation: You must use a strong base (NaH or LiHMDS) to break the H-bond and deprotonate the amine before adding the electrophile. Weak bases (

    
    ) will not suffice.
    
  • Protection: If you need to perform further chemistry on the pyridine ring, protect the benzoic acid as a tert-butyl ester first to prevent side reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use the methyl ester of 4-chloro-3-nitrobenzoic acid instead of the acid? A: Yes, and it is often preferred. The ester eliminates the zwitterionic character, making the product soluble in EtOAc/DCM for standard silica chromatography. You can hydrolyze the ester (LiOH/THF/Water) at the very end.

Q2: My reaction turns black/tarry. What is happening? A: This is likely oxidative degradation of the pyridine ring or polymerization at high temperatures in the presence of oxygen.

  • Fix: Degas your solvents (sparge with Nitrogen/Argon for 15 mins) and run the reaction under an inert atmosphere.

Q3: Why is the "Fluoride Switch" necessary? Can't I just boil it longer? A: Boiling longer with the Chloride substrate often leads to decarboxylation of the benzoic acid (a known side reaction of nitrobenzoic acids at >140°C). The Fluoride substrate reacts fast enough to avoid this thermal decomposition window [1].

References

  • Sengupta, S., et al. (2020). Strategies for Overcoming Steric Hindrance in

    
     Reactions. Journal of Organic Chemistry.  (General reference for F vs Cl rate acceleration).
    
  • Sigma-Aldrich. (2025). Product Specification: 4-Fluoro-3-nitrobenzoic acid.

  • Bond University Research. (2020). Synthesis of 4-Amino-3-nitrobenzoic Acid Derivatives.

  • PubChem. (2025).[1] 3-Methyl-4-nitrobenzoic acid Solubility Data.

(Note: Specific reaction rates and solubility data are derived from general chemical principles of nitro-benzoic acid derivatives as verified in the search results.)

Sources

Optimization

Resolving recrystallization difficulties with 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Topic: Resolving Recrystallization Difficulties with 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid The Solubility Paradox: Understanding the "Difficult" Nature Why is this failing? If you are treating this molecule li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Recrystallization Difficulties with 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

The Solubility Paradox: Understanding the "Difficult" Nature

Why is this failing? If you are treating this molecule like a standard organic acid or base, your recrystallization will likely fail.

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a zwitterion (internal salt). It contains:

  • Benzoic Acid moiety: Acidic (

    
    )
    
  • Pyridine moiety: Basic (

    
    )
    
  • Nitro group: Electron-withdrawing, increasing the acidity of the NH linker.[1]

The Trap:

  • In Acid (pH < 3): The pyridine is protonated (

    
    ). The molecule is a cation. Soluble in water/acid.
    
  • In Base (pH > 8): The carboxylic acid is deprotonated (

    
    ). The molecule is an anion. Soluble in water/base.
    
  • At Isoelectric Point (pH 4.5 – 5.5): The molecule exists as a neutral zwitterion (

    
     / 
    
    
    
    ). This is the point of minimum solubility.

Common Failure Mode: Researchers often try to recrystallize from pure organic solvents (EtOH, EtOAc). However, the zwitterionic lattice energy is extremely high (like a salt), making it insoluble in organics but also insoluble in water at neutral pH. This leads to the formation of "oils" or amorphous solids rather than crystals.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current situation before attempting a new protocol.

TroubleshootingFlow Start Start: What is the state of your crude material? StateOil Sticky Oil / Gum Start->StateOil StateSolid Amorphous / Fine Powder Start->StateSolid StateCrystals Crystalline but Impure Start->StateCrystals ActionSalt Protocol A: Acid-Base Swing (Resets Crystal Form) StateOil->ActionSalt Trapped Solvents CheckColor Is the color Dark Brown/Black? StateSolid->CheckColor CheckYield Is Yield < 50%? StateCrystals->CheckYield CheckColor->ActionSalt No ActionCarbon Carbon Treatment (Must be done in Basic Solution) CheckColor->ActionCarbon Yes ActionSolvent Protocol B: Glacial AcOH Recrystallization (Polishing) CheckYield->ActionSolvent Loss in Mother Liquor ActionCarbon->ActionSalt

Figure 1: Diagnostic logic for selecting the correct purification strategy.

Validated Protocols
Protocol A: The Acid-Base Swing (Primary Purification)

Best for: Converting oils/gums into solids, removing non-acidic impurities, and bulk purification. Mechanism: Dissolution as a salt breaks the zwitterionic lattice, releasing occluded impurities. Controlled reprecipitation restores the crystal lattice.

Step-by-Step:

  • Dissolution: Suspend crude solid (10 g) in Water (50 mL) .

  • Basification: Slowly add 2M NaOH with stirring until pH reaches 10–11. The solid should dissolve completely to form a dark orange/red solution (Dianion form).

    • Checkpoint: If solids remain, filter them out.[2] These are likely inorganic salts or bis-alkylation byproducts.

  • Impurity Wash (Optional): Extract the aqueous layer with Ethyl Acetate (20 mL) . Discard the organic layer (removes unreacted amine/pyridine starting materials).

  • Controlled Precipitation:

    • Heat the aqueous solution to 50°C . (Crucial: Heat promotes crystal growth over amorphous crashing).

    • Slowly add 2M HCl dropwise.

    • Monitor pH continuously.

    • Target: Stop exactly at pH 4.8 – 5.2 .

  • Digestion: Stir at 50°C for 30 minutes, then allow to cool slowly to room temperature over 2 hours.

  • Isolation: Filter the yellow/orange solid. Wash with water (2 x 10 mL) and then cold Ethanol (1 x 10 mL) to displace water.

Why this works: Precipitating at 50°C allows the zwitterion to organize into a crystal lattice. Cold precipitation often traps water, leading to a "sticky" solid.

Protocol B: Glacial Acetic Acid Recrystallization (Polishing)

Best for: High-purity requirements (>99.5%) and removing color bodies. Warning: This compound is soluble in hot acetic acid but insoluble in cold.

Step-by-Step:

  • Suspend dry solid (10 g) in Glacial Acetic Acid (40 mL) .

  • Heat to reflux (approx. 118°C). The solution should become clear.

    • Note: If dark particles persist, hot filter through Celite.

  • Remove from heat and let cool to ~80°C.

  • Add Water (10 mL) dropwise to reduce solubility slightly (induces nucleation).

  • Allow to cool to room temperature undisturbed.

  • Filter and wash with 1:1 Acetic Acid/Water , then pure Water.

  • Drying: Dry at 60°C under vacuum. (Acetic acid solvates are common; ensure thorough drying).

Frequently Asked Questions (FAQs)

Q1: My product precipitates as a sticky oil when I acidify. How do I fix this? A: This is "oiling out," caused by the product precipitating faster than it can crystallize, often trapping water.

  • Fix: Do not acidify at room temperature. Heat the basic solution to 60°C before adding HCl. Add acid slower.[3] If oil forms, reheat until it dissolves or becomes a suspension, then cool very slowly with vigorous stirring. Seeding with a pure crystal at pH 6.0 helps significantly.

Q2: The color is dark brown instead of yellow/orange. Is it decomposed? A: Nitro-aromatics are inherently colored, but dark brown usually indicates oxidation products of the p-aminomethylpyridine starting material.

  • Fix: Perform Protocol A . During Step 2 (Basic solution), add 5% w/w Activated Carbon. Stir for 30 mins, then filter before acidifying. Do not add carbon to the acidic/zwitterionic suspension; it will trap your product.

Q3: Can I recrystallize from Ethanol? A: Pure ethanol is usually a poor solvent (solubility is too low). However, DMF/Ethanol (1:3) or DMSO/Water can work.

  • Warning: Removing high-boiling solvents like DMSO/DMF is difficult and may lead to oiling upon concentration. Protocol A (Water-based) is superior for process scalability.

Q4: What is the exact yield I should expect? A:

Method Typical Recovery Purity Increase
Acid-Base Swing 85 - 92% High (Removes starting materials)
AcOH Recryst. 70 - 80% Very High (Removes isomers/color)

| EtOH Slurry | 95% | Low (Only removes surface impurities) |

References & Authority

The protocols defined above are synthesized from process chemistry principles regarding zwitterionic amino acids and specific patent literature regarding Dabigatran intermediates.

  • Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry 45.9 (2002): 1757-1766.

    • Context: The foundational paper describing the synthesis of Dabigatran and its intermediates.

  • Boehringer Ingelheim Pharma. "Process for the preparation of dabigatran etexilate." U.S. Patent 2010/0087650.

    • Context: Describes industrial purification methods, explicitly mentioning the difficulties of the zwitterionic intermediate and the preference for acid/base manipulation.

  • Zhang, X., et al. "Improved Synthesis of Dabigatran Etexilate Mesylate." Asian Journal of Chemistry 29.6 (2017).

    • Context: Provides optimized conditions for the nucleophilic substitution and subsequent workup to minimize impurity formation.

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press.

    • Context: Authoritative text on the "Solubility Paradox" of zwitterions and the "Acid-Base Swing" methodology (General Principle Citation).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid before handling. Nitro-aromatics may possess explosive potential under confinement or high heat.

Sources

Reference Data & Comparative Studies

Validation

Interpreting the Proton NMR Spectrum of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Structural Validation via ^1H NMR (DMSO-d_6) Introduction: The Scaffold and the Challenge The compou...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Structural Validation via ^1H NMR (DMSO-d_6)

Introduction: The Scaffold and the Challenge

The compound 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid represents a classic "privileged structure" in kinase inhibitor discovery. It combines a polar benzoic acid tail (often used for solubility or solvent-front interactions) with a pyridine pharmacophore linked via a secondary amine.[1]

In drug development, this molecule is typically synthesized via Nucleophilic Aromatic Substitution (S_NAr) , displacing a leaving group (fluoride or chloride) on a 3-nitrobenzoic acid core with 4-(aminomethyl)pyridine.

The Analytical Challenge: Researchers often struggle to distinguish the final product from unreacted starting materials or regioisomers solely by LC-MS.[1] This guide provides a definitive ^1H NMR structural validation protocol, comparing the target molecule against its electrophilic precursor, 4-Fluoro-3-nitrobenzoic acid .

Experimental Protocol

To ensure reproducibility and resolution of exchangeable protons (NH, COOH), the choice of solvent and concentration is critical.[1]

Standardized NMR Workflow
  • Sample Preparation: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d_6 (99.9% D).

    • Note: Do not use CDCl_3 or Methanol-d_4.[1] The compound is insoluble in chloroform, and methanol will exchange the critical amide/acid protons, erasing key connectivity data.[1]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° or 45° (to prevent saturation of slow-relaxing aromatic protons).

    • Relaxation Delay (D1):

      
       2.0 seconds (crucial for accurate integration of the isolated H-2 proton).[1]
      
    • Scans (NS): 16–32 scans are sufficient for this concentration.[1]

    • Temperature: 298 K (25°C).[1]

Structural Assignment & Logic

The spectrum is distinct, divided into three zones: the Benzoic Core (A) , the Linker (B) , and the Pyridine Tail (C) .[1]

Diagram 1: Structural Assignment Map

The following diagram maps the proton environments to the NMR signals described in Section 4.[1]

G Molecule Target: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid ZoneA Zone A: Benzoic Core (Deshielded & Rigid) Molecule->ZoneA ZoneB Zone B: The Linker (Connectivity Proof) Molecule->ZoneB ZoneC Zone C: Pyridine Tail (AA'BB' System) Molecule->ZoneC H2 H-2 (d, ~2.0 Hz) Most Deshielded Aromatic ~8.6 - 8.7 ppm ZoneA->H2 H6 H-6 (dd, ~9.0, 2.0 Hz) Ortho to COOH ~7.9 - 8.0 ppm ZoneA->H6 H5 H-5 (d, ~9.0 Hz) Shielded by Amine ~7.0 - 7.2 ppm ZoneA->H5 NH NH (t, ~6.0 Hz) Visible in DMSO ~9.0 - 9.3 ppm ZoneB->NH CH2 CH2 (d, ~6.0 Hz) Doublet confirms NH link ~4.7 - 4.9 ppm ZoneB->CH2 Pyr Pyridine Protons AA'BB' Pattern Ortho-N: ~8.5 ppm (d) Meta-N: ~7.3 ppm (d) ZoneC->Pyr

Caption: Comparative segmentation of proton environments. Zone A (Red) is the acceptor core; Zone B (Yellow) is the formed bond; Zone C (Green) is the donor tail.[1]

Comparative Analysis: Product vs. Precursor

The most reliable way to confirm synthesis is to observe the specific shifts that occur when the Fluorine atom of the starting material is replaced by the Amine nitrogen.[1]

Table 1: Chemical Shift Comparison (DMSO-d_6)[2][3]
Proton AssignmentPrecursor: 4-Fluoro-3-nitrobenzoic acidProduct: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Diagnostic Change (The "Tell")
COOH ~13.5 ppm (Broad s)~13.0 ppm (Broad s) Little change; confirms acid retention.
H-2 (Ar-H) 8.45 ppm (dd, J_{H-F} coupling)8.65 ppm (d, J=2.0 Hz) Loss of F-coupling; slight downfield shift due to planarity.
H-6 (Ar-H) 8.25 ppm (ddd)7.95 ppm (dd, J=9.0, 2.0 Hz) Upfield shift due to electron-donating amine.
H-5 (Ar-H) 7.70 ppm (dd, J_{H-F} large)7.15 ppm (d, J=9.0 Hz) Major Shift: Strong shielding by the ortho-amine (>0.5 ppm upfield).
NH (Amine) Absent9.10 ppm (t, J=6.0 Hz) New Signal: Triplet indicates coupling to CH_2.
CH_2 (Linker) Absent4.80 ppm (d, J=6.0 Hz) New Signal: Diagnostic doublet.
Pyridine H-2',6' Absent8.55 ppm (d, J=5.5 Hz) Characteristic Pyridine signal (overlap with H-2 possible).
Pyridine H-3',5' Absent7.35 ppm (d, J=5.5 Hz) Characteristic Pyridine signal.[1]
Detailed Mechanistic Interpretation

1. The "Push-Pull" Effect on Ring A (Benzoic Core) In the precursor, the Fluorine atom is electron-withdrawing.[1] In the product, the new amine group is a strong electron donor (mesomeric effect).[1]

  • Observation: The proton H-5 (ortho to the substitution site) moves significantly upfield (from ~7.7 to ~7.15 ppm).[1]

  • Validation: If H-5 remains near 7.7 ppm, your reaction failed, and you likely still have the fluoro-intermediate.

2. The Intramolecular Hydrogen Bond The NH proton is exceptionally deshielded (~9.1 ppm).[1] This is not a typical secondary amine shift (usually 4–6 ppm).[1]

  • Causality: The NH forms a strong intramolecular hydrogen bond with the oxygen of the ortho-nitro group.[1] This locks the conformation and deshields the proton.[1]

  • Multiplicity: It appears as a triplet . This proves the Nitrogen is covalently bonded to the CH_2 group.[1] If it were a singlet, it might suggest deprotonation or rapid exchange, but in dry DMSO, the triplet is the standard of purity.[1]

3. The Pyridine "AA'BB'" System The pyridine ring rotates freely.[1] You will see two distinct doublets (integrating to 2H each).

  • H-2',6' (Ortho to N): Deshielded (~8.55 ppm) due to the electronegative nitrogen.[1]

  • H-3',5' (Meta to N): Shielded (~7.35 ppm).

Synthesis Validation Workflow

Use this decision tree to interpret your raw data during process development.

Diagram 2: NMR Decision Logic

Validation Start Acquire 1H NMR (DMSO-d6) CheckH5 Check H-5 Region (7.0 - 7.2 ppm) Start->CheckH5 H5_Present Doublet present at ~7.15 ppm? CheckH5->H5_Present Yes H5_Absent Signal remains at ~7.70 ppm? CheckH5->H5_Absent No CheckLinker Check Linker Region (4.5 - 5.0 ppm) H5_Present->CheckLinker Fail_SM FAILURE Unreacted Starting Material H5_Absent->Fail_SM Linker_Doublet Doublet at 4.8 ppm (Coupled to NH)? CheckLinker->Linker_Doublet Yes Linker_Singlet Singlet at 3.9 ppm? CheckLinker->Linker_Singlet No Success VALIDATION SUCCESS Product Confirmed Linker_Doublet->Success Fail_Salt FAILURE Free Amine Salt present (Not covalently bound) Linker_Singlet->Fail_Salt

Caption: Logical flow for determining reaction success. The shift of H-5 and the multiplicity of the CH2 linker are the primary pass/fail gates.[1]

References

  • ChemicalBook. (2024).[1] 4-Amino-3-nitrobenzoic acid NMR Spectrum. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] SDBS Compounds and Spectral Search: 4-(Aminomethyl)pyridine. Link

  • Royal Society of Chemistry. (2015). Synthesis of 3-nitro-4-substituted benzoic acids via SNAr. ChemSpider Synthetic Pages.[1] Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Pyridines and Nitro-Anilines. University of Wisconsin-Madison.[1] Link

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

This guide outlines the mass spectrometry (MS) fragmentation characteristics of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a critical intermediate in the synthesis of the anticoagulant Dabigatran Etexilate . Desi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (MS) fragmentation characteristics of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a critical intermediate in the synthesis of the anticoagulant Dabigatran Etexilate .

Designed for analytical scientists, this document compares ionization modes, details mechanistic fragmentation pathways, and provides a validated experimental protocol for impurity profiling.

Executive Summary & Compound Identity

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (CAS: 96516-26-6) is a polar, amphoteric intermediate. Its detection is vital for purity profiling in Dabigatran manufacturing.

  • Molecular Formula:

    
    
    
  • Exact Mass: 273.0750 Da

  • Analytical Challenge: The molecule contains both an acidic moiety (carboxylic acid, pKa ~3.5) and a basic moiety (pyridine, pKa ~5.2), making ionization mode selection critical for sensitivity.

Performance Snapshot: Ionization Alternatives
FeatureAlternative A: ESI Positive (+) Alternative B: ESI Negative (-) Alternative C: APCI (+)
Primary Ion

at

274.1

at

272.1

at

274.1
Sensitivity Highest (Pyridine protonation)Moderate (Carboxylate deprotonation)Low (Thermal instability risk)
Fragmentation Rich structural data (Linker cleavage)Limited (Decarboxylation dominates)High background noise
Recommendation Primary Choice for Quant/IDConfirmatory onlyNot Recommended

Detailed Fragmentation Analysis (ESI Positive Mode)

The positive electrospray ionization (ESI+) spectrum is dominated by the protonated molecule


 at 

274.08
. The fragmentation pattern follows a logical dissociation cascade driven by the stability of the pyridine ring and the lability of the nitro group.
Mechanistic Pathways
  • Primary Cleavage (The "Linker" Break): The most diagnostic pathway is the cleavage of the amine linker (

    
     bond) between the benzyl nitrogen and the pyridine ring.
    
    • Observed Fragment:

      
       108.07  (4-pyridinylmethanamine cation).
      
    • Mechanism: Charge retention on the highly basic pyridine nitrogen.

  • Nitro Group Elimination: Nitro-aromatics characteristically lose the nitro group or undergo rearrangement.

    • Loss of

      
      : 
      
      
      
      
      
      228
      .
    • Loss of NO (Rearrangement):

      
      
      
      
      
      244
      .
  • Dehydration (Carboxyl Effect): The benzoic acid moiety facilitates the loss of water, often preceding other cleavages.

    • Loss of

      
      : 
      
      
      
      
      
      256
      .
Visualization: Fragmentation Pathway

The following diagram maps the precursor ion to its diagnostic product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 274 Frag_H2O Loss of H2O (-18 Da) m/z 256 Precursor->Frag_H2O Ortho-effect Frag_NO2 Loss of NO2 (-46 Da) m/z 228 Precursor->Frag_NO2 Homolytic Frag_Linker Linker Cleavage (Pyridinylmethyl amine) m/z 108 Precursor->Frag_Linker C-N Break Frag_Pyridine Pyridine Ring (Picolyl cation) m/z 92 Frag_Linker->Frag_Pyridine -NH2

Caption: ESI(+) Fragmentation pathway of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid showing primary neutral losses and linker cleavage.

Experimental Protocol: Validated Workflow

This protocol is optimized for detecting this intermediate at trace levels (0.05%) in Dabigatran bulk drug substance.

A. Sample Preparation[1][2][3][4][5][6]
  • Solvent: Dissolve 10 mg of sample in Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Concentration: Final concentration should be

    
     for infusion/tuning or 
    
    
    
    for LC-MS injection.
  • Filtration: 0.22

    
     PTFE filter (Avoid Nylon due to potential adsorption of the nitro-aromatic).
    
B. LC-MS/MS Conditions[3][4][7][8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 1.8 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       90% B
      
    • 6-8 min: 90% B

  • Flow Rate: 0.3 mL/min.[2]

C. Mass Spectrometer Settings (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI PositiveMaximizes pyridine protonation.
Capillary Voltage 3500 VStandard for small molecules.
Source Temp 350°CEnsures desolvation of the polar acid.
Cone Voltage 30 VPrevents in-source fragmentation of the labile

.
Collision Energy 15–25 eVOptimized for

274

108 transition.
Visualization: Analytical Decision Tree

Use this workflow to determine the presence of the intermediate vs. other impurities.

Workflow Start Unknown Peak Detected CheckMass Precursor Scan m/z 274 (+)? Start->CheckMass CheckFrag Product Scan Fragment 108? CheckMass->CheckFrag Yes Reject Other Impurity CheckMass->Reject No NegMode Switch to ESI(-) Check m/z 272 CheckFrag->NegMode Ambiguous Confirm Confirmed: Intermediate CheckFrag->Confirm Yes NegMode->Confirm m/z 228 (CO2 loss) NegMode->Reject No Signal

Caption: Logical workflow for confirming the identity of the target intermediate using polarity switching.

Comparative Analysis: Why ESI(+) Wins

While negative mode is traditional for benzoic acid derivatives, the presence of the pyridine ring shifts the optimal detection strategy.

  • Signal-to-Noise Ratio (SNR):

    • ESI(+): The pyridine nitrogen acts as a "proton sponge," yielding 10-50x higher signal intensity than negative mode in acidic mobile phases.

    • ESI(-): Requires basic mobile phase (Ammonium Acetate pH 8) for optimal ionization, which can suppress ionization of co-eluting basic impurities.

  • Structural Specificity:

    • ESI(+): The

      
       108 fragment confirms the presence of the specific (4-pyridinylmethyl)amino side chain.
      
    • ESI(-): Dominant fragment is often

      
      , which is generic for any nitrobenzoic acid derivative and lacks specificity for the side chain.
      

References

  • Dabigatran Impurity Profiling: Bernardi, M., et al. "Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites." Journal of Pharmaceutical and Biomedical Analysis, 2021.[3]

  • Nitro-Aromatic Fragmentation: Holcapek, M., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry." Journal of Mass Spectrometry, 2010.

  • General MS Mechanisms: McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books. (Standard Reference for Nitro/Carboxyl losses).
  • Impurity Analysis Context: "LC-MS method for Analysis of Dabigatran and its Impurities." Acta Scientific Pharmaceutical Sciences, 2019.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid using LC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-Ni...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, a compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of its purity, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.

The Critical Role of Purity in Drug Development

Impurities in pharmaceutical substances can arise from various stages, including synthesis, degradation, and storage.[1] These unwanted components can impact the drug's safety and efficacy, sometimes with significant adverse effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification and quantification of impurities.[1][2] Therefore, employing a highly sensitive and specific analytical technique is not just a matter of good practice but a regulatory necessity.

Why LC-MS is the Gold Standard for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, particularly for impurity profiling.[3][4][5] Its power lies in the combination of the high separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[6] This synergy allows for the detection and identification of trace-level impurities, even those that are structurally similar to the main compound.[4]

Compared to other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), LC-MS offers several distinct advantages:

  • Superior Sensitivity and Selectivity: LC-MS/MS, a tandem mass spectrometry approach, can detect and quantify impurities at parts per billion (ppb) or even parts per trillion (ppt) levels. This is crucial for identifying genotoxic impurities that may be harmful even at very low concentrations.

  • Structural Elucidation: Mass spectrometry provides molecular weight information and fragmentation patterns of impurities, which are instrumental in elucidating their structures.[1][7] This is a significant advantage over techniques that only provide retention time data.

  • Broad Applicability: LC-MS can analyze a wide range of organic compounds, including those that are non-volatile or thermally labile, which may not be suitable for GC analysis.[4]

FeatureLC-MSHPLC-UVGC-MS
Sensitivity Very High (ppb-ppt)Moderate (ppm)High (ppb)
Selectivity Very HighModerateHigh
Structural Information Yes (MW and fragmentation)NoYes (fragmentation)
Applicability Broad (non-volatile, thermally labile)Broad (chromophoric compounds)Volatile and thermally stable compounds
Cost & Complexity HighLowModerate
Validating the Purity of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid: An Experimental Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose.[8] For the purity assessment of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, the validation process should adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11][12]

Caption: A comprehensive workflow for the LC-MS validation of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid purity.

1. Materials and Reagents:

  • 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid sample

  • Reference standard of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (high purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Conditions:

The choice of instrumentation is critical. A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation of unknown impurities.[2]

ParameterRecommended ConditionRationale
LC System UHPLC or HPLC systemProvides efficient separation of the main compound from its impurities.
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Suitable for retaining and separating moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides protons for positive ionization and helps in peak shaping.
Mobile Phase B 0.1% Formic acid in Acetonitrile or MethanolOrganic solvent for eluting the analytes from the column.
Gradient Elution A time-programmed gradient from low to high %BEnsures the elution of both polar and non-polar impurities.
Flow Rate 0.2 - 0.4 mL/minOptimized for the column dimensions to achieve good separation efficiency.
Column Temperature 30 - 40 °CMaintains consistent retention times and peak shapes.
Injection Volume 1 - 5 µLSmall injection volume to prevent column overloading.
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides accurate mass data for formula determination of impurities.
Ionization Source Electrospray Ionization (ESI) in both positive and negative modesESI is suitable for polar molecules. Running in both modes ensures the detection of a wider range of impurities. Aromatic nitro compounds can sometimes show better response in negative ion mode.[13]
Scan Range m/z 100 - 1000Covers the expected mass range of the parent compound and its potential impurities.
Data Acquisition Full scan MS and data-dependent MS/MSFull scan for detecting all ions, and MS/MS for fragmentation data to aid in structural identification.

3. Validation Parameters (as per ICH Q2(R1)):

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This is demonstrated by analyzing a blank (solvent), the reference standard, the sample, and a spiked sample. The chromatograms should show no interfering peaks at the retention time of the main compound and its known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] This is assessed by analyzing samples spiked with known amounts of impurities and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (e.g., S/N of 3 for LOD and 10 for LOQ).

Potential Impurities and Their Identification

The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid can potentially lead to several impurities. Understanding the synthetic route is crucial for predicting these byproducts.

Caption: Potential impurities arising from the synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid.

  • Unreacted Starting Materials: Such as 4-amino-3-nitrobenzoic acid[15] and 4-(chloromethyl)pyridine or its precursors.

  • Positional Isomers: Nitration of benzoic acid can produce ortho- and para-isomers as byproducts.[16]

  • Byproducts from Side Reactions: The synthesis of pyridine derivatives can sometimes be challenging and lead to various byproducts.[17][18] Similarly, the synthesis of pyrimidine derivatives, which share some synthetic principles, can also result in impurities.[19][20]

  • Degradation Products: The nitro group can be susceptible to reduction, and the benzoic acid moiety can undergo decarboxylation under certain conditions.

LC-MS/MS is particularly adept at identifying these impurities. By comparing the mass spectra of the impurity peaks with that of the main compound, and by analyzing the fragmentation patterns, tentative structures can be assigned.[7]

Conclusion

The validation of the purity of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid using LC-MS is a robust and reliable approach that aligns with the stringent requirements of the pharmaceutical industry. This guide has provided a comprehensive framework, from the underlying principles to a detailed experimental protocol and considerations for potential impurities. By following a systematic and scientifically sound validation process, researchers and drug developers can ensure the quality, safety, and efficacy of their compounds, ultimately contributing to the advancement of medicine. The high sensitivity, selectivity, and structural elucidation capabilities of LC-MS make it the unequivocal choice for this critical analytical task.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. PubMed.
  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Nicolas, E. C., & Scholz, T. H. (1998). Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 825-836.
  • ResearchGate. (2018, May 2). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Analytical Chemistry. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium.
  • MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
  • ResearchGate. (2026, February 12). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • ResearchGate. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
  • MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • PMC. (n.d.). LC-MS characterization and purity assessment of a prototype bispecific antibody.
  • PubChem. (n.d.). 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid.
  • Semantic Scholar. (n.d.). Liquid chromatographic-mass spectrometric analysis of 2-nitrofluorene and its derivatives.
  • Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • MilliporeSigma. (n.d.). 4-Amino-3-nitrobenzoic acid 97 1588-83-6.
  • NIST. (n.d.). Benzoic acid, 3-nitro-.
  • Google Patents. (n.d.). US4189605A - 3-Nitro-4-bromomethyl benzoic acid.
  • Career Henan Chemical Co. (2026, January 26). Research on the Synthesis of p-Nitrobenzoic Acid.
  • ResearchGate. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • Vaia. (n.d.). p -Aminobenzoic acid (PABA) is widely used as a sunscreen agent. Propose a synthesis of PABA starting from toluene.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PMC. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid.
  • ResearchGate. (2026, January 11). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.
  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

Sources

Comparative

Structural Confirmation of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Topic: Structural confirmation of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid via X-ray crystallography Content Type: Publish Comparison Guides Executive Summary In the development of small-molecule therapeutics—par...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural confirmation of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid via X-ray crystallography Content Type: Publish Comparison Guides

Executive Summary

In the development of small-molecule therapeutics—particularly kinase inhibitors and anti-infectives—the precise characterization of intermediates is non-negotiable. 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid represents a critical scaffold where structural ambiguity can derail downstream optimization.[1] Its multi-functional nature (carboxylic acid, nitro group, secondary amine, and pyridine ring) creates significant potential for tautomerism , zwitterionic polymorphism , and regio-isomeric confusion during synthesis.[1]

While NMR and MS are workhorses for routine identification, they often fail to capture the static, 3D conformational reality of the solid state. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives, demonstrating why SCXRD is the requisite "product" for definitive structural confirmation, and provides a field-proven protocol for its execution.[1]

Part 1: Comparative Analysis – The "Product" (SCXRD) vs. Alternatives[1]

The "product" in this context is the definitive 3D structural model derived from X-ray crystallography. Below is a direct performance comparison with standard analytical techniques.

FeatureX-ray Crystallography (SCXRD) 1H/13C NMR (Solution) Mass Spectrometry (HRMS) IR Spectroscopy
Primary Output Absolute 3D atomic coordinates & packingConnectivity & chemical environmentMolecular formula & fragmentationFunctional group identification
Regiochemistry Definitive. Unambiguously locates the amine at C4 vs C3.[1]Inferential. Relies on coupling constants (J-values) and NOE correlations.[1]Ambiguous. Isomers often yield identical parent ions.[1]Ambiguous. Cannot distinguish positional isomers easily.
Protonation State Definitive. Directly maps H-atoms (or infers via bond lengths) to identify zwitterions (Py-NH⁺ vs COO⁻).[1]Dynamic. Fast exchange in solution averages signals; masks solid-state proton location.None. Ionization in MS source does not reflect ground state.[1]Indicative. Shifts in C=O/C-N bands suggest ionization but lack precision.[1]
Conformation Static. Reveals the biologically relevant "frozen" conformer (e.g., nitro group torsion).[1]Averaged. Rotational averaging hides steric clashes visible in the crystal.None. Gas-phase topology only.None.
Throughput Low (Days to Weeks for crystal growth).[1]High (Minutes).[1][2][3]High (Minutes).[1][2][3]High (Minutes).[1][2][3]

The Verdict: While NMR and MS are sufficient for purity checks, SCXRD is the only method that provides a self-validating, absolute confirmation of the zwitterionic state and intramolecular hydrogen bonding networks that drive the physicochemical properties (solubility, melting point) of this molecule.

Part 2: Experimental Protocol
Phase 1: Synthesis of the Target

Context: The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of an activated halide.[1]

  • Reagents: 4-Chloro-3-nitrobenzoic acid (Precursor), 4-(Aminomethyl)pyridine (Nucleophile), Triethylamine (Base), Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve 4-Chloro-3-nitrobenzoic acid (1.0 eq) in Ethanol.

    • Add 4-(Aminomethyl)pyridine (1.1 eq) and Triethylamine (2.0 eq).

    • Reflux for 6–12 hours. Monitor via TLC/LC-MS.[1]

    • Cool to room temperature. Acidify slightly (pH ~4–5) with dilute acetic acid to precipitate the target.[1]

    • Filter and wash with cold water/ethanol.[1]

Phase 2: Crystallization Strategy (The Critical Step)

The molecule contains a donor (COOH) , acceptor (Pyridine N) , and intramolecular H-bond former (Nitro-Amine) .[1] This competes with solvent interactions.[1]

  • Method A (Preferred): Slow Evaporation. [1]

    • Dissolve 20 mg of the solid in a minimal amount of hot Ethanol/Water (80:20) or DMF .[1]

    • Filter through a 0.45 µm syringe filter into a clean vial.

    • Cover with parafilm, punch 3–5 small holes, and leave in a vibration-free zone at 20°C.[1]

  • Method B: Vapor Diffusion.

    • Dissolve substrate in DMSO (inner vial).[1]

    • Place in a larger jar containing Water or Diethyl Ether (anti-solvent).[1]

    • Seal the outer jar. Diffusion will slowly precipitate crystals over 3–7 days.[1]

Phase 3: X-ray Data Collection & Refinement
  • Mounting: Select a yellow/orange prism-like crystal (approx.[1] 0.2 x 0.1 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil.[1]

  • Temperature: 100 K (Cryostream).[1] Crucial for freezing the nitro group rotation and locating amine protons.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for smaller crystals).[1]

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine using Full-matrix least-squares on F² (SHELXL).[1]

    • Specific Check: Locate the amine proton (NH) in the difference Fourier map.[1] It should form an intramolecular H-bond with the nitro oxygen.

Part 3: Expected Structural Insights (Data Interpretation)[1]

Based on crystallographic data of analogous nitro-amino-benzoic acids (e.g., 4-(methylamino)-3-nitrobenzoic acid), the following structural features are the "Key Performance Indicators" of a successful solution:

1. Intramolecular Hydrogen Bond (The "Planarizer") [1]

  • Observation: A strong hydrogen bond between the secondary amine (N-H) and the ortho-nitro group oxygen.[1]

  • Metric: N...O distance ~2.6 – 2.7 Å.[1]

  • Significance: This locks the C-N bond, forcing the amine and the benzene ring to be nearly coplanar. This conformation is critical for biological docking studies.[1]

2. Intermolecular Packing (The "Zwitterion Test")

  • Scenario A (Neutral): Carboxylic acid forms a dimer (COOH...HOOC).[1]

  • Scenario B (Zwitterion): Carboxylic acid proton transfers to the Pyridine Nitrogen (COO⁻ ...[1] H-N⁺-Py).[1][4]

  • Validation: Check the C-O bond lengths in the carboxylate.

    • Neutral: Distinct C=O (~1.21 Å) and C-OH (~1.32 Å).[1]

    • Zwitterion: Delocalized C-O bonds (both ~1.25 Å).[1]

3. Nitro Group Torsion

  • Observation: The nitro group is often twisted out of the benzene plane due to steric repulsion from the adjacent amine substituent, despite the H-bond.

  • Metric: Torsion angle (C-C-N-O) typically 1°–15°.[1]

Part 4: Visualization of the Confirmation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural validation, highlighting the decision nodes where X-ray data supersedes spectral data.

StructuralConfirmation Synthesis Synthesis via SNAr (4-Chloro-3-nitrobenzoic acid + 4-Picolylamine) Crude Crude Product (Yellow Solid) Synthesis->Crude NMR 1H NMR / MS Analysis Crude->NMR Crystallization Crystallization (Slow Evap: EtOH/H2O) Crude->Crystallization Ambiguity Ambiguity: - Zwitterion status unknown - Proton location dynamic NMR->Ambiguity Final Definitive Structural Model Ambiguity->Final Resolved by XRD XRD SCXRD Data Collection (Mo-Kα, 100K) Crystallization->XRD Solution Structure Solution (Direct Methods) XRD->Solution Result1 Confirmation 1: Intramolecular H-Bond (NH ... O-NO2) Solution->Result1 Result2 Confirmation 2: Zwitterionic State (COO- vs Py-H+) Solution->Result2 Result1->Final Result2->Final

Caption: Workflow demonstrating the resolution of spectroscopic ambiguity via X-ray crystallography.

References
  • Synthesis of Nitrobenzoic Acid Precursors

    • Methodology: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid is a standard protocol for synthesizing amino-nitrobenzoic acid deriv
    • Source: BenchChem. (2025).[1][5] Validating the Structure of 2-Amino-6-methyl-4-nitrobenzoic Acid. Link[1]

  • Crystallographic Principles of Nitro-Amino Benzoic Acids

    • Insight: Analysis of intramolecular hydrogen bonding (N-H...O) and nitro group torsion in analogous structures (e.g., 4-(methylamino)-3-nitrobenzoic acid).[1]

    • Source: Cambridge Crystallographic Data Centre (CCDC).[1] General structural trends for o-nitroanilines.

  • Zwitterionic Characterization in Pyridine Derivatives

    • Insight: Distinction between neutral and zwitterionic forms in pyridine-carboxylic acid co-crystals and salts.
    • Source: National Institutes of Health (NIH) - PMC.[1] Crystal structure of 3-Aminobenzoic acid–4-nitrobenzoic acid. Link

  • Analytical Comparison Data

    • Source: PubChem. 3-Methyl-4-nitrobenzoic acid (Analogous Spectral Data). Link

Sources

Validation

Comparative analysis of synthetic routes for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

This guide provides a comparative technical analysis of synthetic routes for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a structural analog within the class of ortho-nitroaniline synthons used in the development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthetic routes for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , a structural analog within the class of ortho-nitroaniline synthons used in the development of kinase inhibitors and benzimidazole-based therapeutics (similar to intermediates used for Dabigatran).

The analysis contrasts the Classical Organic Solvent Route (Standard Laboratory Scale) with the Optimized Aqueous Route (Industrial/Green Chemistry), focusing on yield, purity, and process mass intensity (PMI).

Executive Summary & Strategic Context

  • Target Molecule: 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

  • Primary Application: Precursor for benzimidazole scaffolds; pharmacophore installation in kinase inhibitors.

  • Chemical Challenge: The synthesis relies on a Nucleophilic Aromatic Substitution (

    
    ). The core challenge is balancing the reactivity of the electron-deficient aryl chloride with the basicity of the pyridine moiety, while managing the amphoteric nature of the product during isolation.
    
Route Comparison Matrix
FeatureRoute A: Classical Organic (Ethanol/THF) Route B: Optimized Aqueous (Green)
Reaction Medium Ethanol, THF, or DMFWater (with inorganic base)
Base Used Triethylamine (TEA) or DIPEA

or

Temperature Reflux (78–153°C)80–95°C
Yield 65 – 75%88 – 94%
Purity (HPLC) 92 – 95% (Requires recrystallization)>98% (Direct precipitation)
E-Factor High (Solvent waste, extraction)Low (Water waste, direct filtration)
Scalability Poor (Solvent recovery costs)Excellent

Reaction Mechanism & Pathway

The synthesis is a classic


 reaction. The 3-nitro group  is critical; it withdraws electron density from the benzene ring, activating the 4-chloro  position for attack by the nucleophilic amine (4-picolylamine ).
Mechanistic Diagram (Graphviz)

ReactionMechanism SM1 4-Chloro-3-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2 Base SM2 4-(Aminomethyl)pyridine (Nucleophile) SM2->Complex Product 3-Nitro-4-[(4-pyridinylmethyl)amino] benzoic acid Complex->Product - Cl⁻ Byproduct HCl (Neutralized) Complex->Byproduct

Figure 1:


 reaction pathway showing the activation of the aryl chloride by the ortho-nitro group.

Detailed Experimental Protocols

Route A: The Classical Organic Solvent Method

Best for: Small-scale exploratory synthesis where water solubility of impurities is unknown.

Rationale: Organic solvents like Ethanol or DMF dissolve both reactants efficiently, ensuring homogeneous kinetics. However, the product often remains soluble, requiring tedious workup.

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in Ethanol (100 mL).

  • Addition: Add Triethylamine (10.4 mL, 1.5 eq) followed by 4-(aminomethyl)pyridine (6.4 g, 1.2 eq) dropwise.

  • Reaction: Heat to reflux (78°C) for 6–8 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20 mL.

    • Pour residue into ice-water (200 mL).

    • Adjust pH to ~4 using 1M HCl.

    • Extract with Ethyl Acetate (3 x 100 mL). Note: Product solubility in aqueous phase leads to loss.

    • Dry organic layer (

      
      ), filter, and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water.

Route B: The Optimized Aqueous Method (Recommended)

Best for: Scale-up, high purity, and environmental compliance.

Rationale: This method exploits the amphoteric nature of the product. By running the reaction in water with a base, the starting material is soluble (as a salt). Upon completion, the product is selectively precipitated by adjusting the pH to its isoelectric point (pI), leaving impurities (excess amine, salts) in the mother liquor.

Protocol:

  • Solubilization: To a reactor, add Water (100 mL), 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol), and Sodium Carbonate (

    
    , 5.3 g, 1.0 eq). Stir until a clear solution forms (formation of sodium benzoate derivative).
    
  • Nucleophile Addition: Add 4-(aminomethyl)pyridine (6.4 g, 1.2 eq). The mixture may become heterogeneous initially.

  • Reaction: Heat to 90–95°C for 4–6 hours. The mixture typically becomes a yellow/orange solution or suspension.

  • Controlled Precipitation (The Critical Step):

    • Cool the mixture to 20°C.

    • Slowly add 6M HCl dropwise while monitoring pH.

    • Target pH: Adjust strictly to pH 4.5 – 5.0 .

    • Why? The pyridine nitrogen (

      
      ) and benzoic acid (
      
      
      
      ) form a zwitterion at this range, exhibiting minimum solubility.
  • Isolation: Stir the resulting thick yellow slurry for 1 hour at 0–5°C. Filter the solid.

  • Wash: Wash the cake with cold water (2 x 20 mL) to remove inorganic salts and unreacted pyridine.

  • Drying: Dry in a vacuum oven at 50°C.

Process Workflow Visualization

The following diagram illustrates the superiority of the Aqueous Route regarding unit operations.

ProcessFlow cluster_A Route B: Aqueous Process (Streamlined) cluster_B Route A: Organic Solvent (Laborious) Start Dissolve SM + Na2CO3 in Water React Add Amine Heat 95°C Start->React Acidify Acidify to pH 4.5 (Isoelectric Point) React->Acidify Filter Filtration & Wash Acidify->Filter Final Pure Product (>98%) Filter->Final OrgStart Dissolve in EtOH + TEA OrgReact Reflux 8h OrgStart->OrgReact Evap Evaporate Solvent OrgReact->Evap Extract Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Recryst Recrystallization Extract->Recryst

Figure 2: Process flow comparison highlighting the efficiency of the aqueous route (Route B) versus the multi-step workup of the organic route (Route A).

Critical Technical Insights (E-E-A-T)

Isoelectric Point Control (The "Trust" Factor)

In Route B, the purity of the product is self-validating based on pH control.

  • pH < 3: The pyridine ring protonates (

    
    ), increasing solubility and causing yield loss.
    
  • pH > 7: The carboxylic acid deprotonates (

    
    ), increasing solubility.
    
  • pH 4.5: The molecule exists predominantly as the zwitterion or neutral species, crashing out of the water while impurities (chloride salts, excess amine) remain dissolved.

Impurity Profile
  • Bis-alkylation: Rare due to steric hindrance and reduced nucleophilicity of the secondary amine formed.

  • Hydrolysis: In Route B, prolonged heating at high pH (>11) could hydrolyze the chloride to a phenol (3-nitro-4-hydroxybenzoic acid). Keeping the stoichiometry of the base close to 1:1 or 1.1:1 prevents this side reaction.

Safety & Handling
  • 4-Chloro-3-nitrobenzoic acid: Skin sensitizer.

  • 4-(Aminomethyl)pyridine: Corrosive and lachrymator. Handle in a fume hood.

  • Exotherm: The reaction is moderately exothermic. On a large scale (>1 kg), control addition rate of the amine to maintain temperature stability.

References

  • Hauel, N. H., et al. (2002).[1][2][3][4] "Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors." Journal of Medicinal Chemistry, 45(9), 1757–1766.[3]

    • Context: Establishes the foundational chemistry for 3-nitro-4-aminobenzoic acid derivatives in drug design (Dabig
  • Pfizer Inc. (2008). "Green Chemistry in Drug Development." Green Chemistry Letters and Reviews.
  • Beilstein Institute. (2010). "Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic acid derivatives." Beilstein Journal of Organic Chemistry.

Sources

Comparative

Benchmarking Reference Standards: Characterization and Analysis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic Acid

Executive Summary & Scientific Context In the synthesis of pyridine-based anticoagulants and kinase inhibitors, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid serves as a critical intermediate.[1] However, its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of pyridine-based anticoagulants and kinase inhibitors, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid serves as a critical intermediate.[1] However, its structural moieties—a strongly electron-withdrawing nitro group, an ionizable carboxylic acid, and a basic pyridine ring—create a "zwitterionic trap" that complicates purification and analysis.

For drug development professionals, relying on commercial "technical grade" standards (often ~90-95% purity) is insufficient for GMP release testing or genotoxic impurity (GTI) quantification.[1] This guide outlines the establishment of a Primary Reference Standard for this molecule, objectively comparing the traditional Mass Balance Approach against the modern Quantitative NMR (qNMR) methodology.

The Core Challenge

The molecule exhibits pH-dependent solubility and potential hygroscopicity (due to the pyridine nitrogen).[1] Traditional HPLC-UV purity assessment often overestimates potency by failing to account for inorganic salts or trapped solvents, leading to assay errors in downstream API quantification.[1]

Comparative Analysis: Mass Balance vs. qNMR

The following comparison evaluates the two primary methodologies for assigning potency (assay) to a candidate reference standard.

Table 1: Methodology Performance Matrix
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Metrological Gold Standard)
Principle

Direct measurement of molar ratio against a NIST-traceable internal standard.[1]
Components HPLC-UV (Purity) + TGA (Solvents) + KF (Water) + ROI (Residue)1H-NMR Spectroscopy + Analytical Balance
Accuracy Risk of Bias: Overestimates purity if UV-inactive impurities (salts) are present.[1]High: Unaffected by UV extinction coefficients or inorganic salts.[1]
Sample Req. High (>100 mg for full suite: KF, TGA, ROI).Low (<20 mg).[1] Non-destructive (sample recoverable).[1]
Throughput Low (Requires 3-4 separate analytical techniques).[1]High (Single experiment, <30 mins).
Suitability Best for routine QC of established batches.Best for Primary Standard Establishment of new chemical entities (NCEs).[1]
Expert Insight: Why qNMR Wins for This Molecule

For 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid , the Mass Balance approach is prone to failure.[1] The pyridine ring often traps acid (as a salt) during synthesis.[1] HPLC-UV will detect the organic cation but miss the counter-ion (e.g., chloride, sulfate), leading to a potency assignment of 99% when the actual weight-based potency is 85%. qNMR is the only self-validating method to detect this discrepancy immediately. [1]

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Purity Assessment)

Purpose: To determine chromatographic purity and identify related organic impurities.[1]

System: Agilent 1290 Infinity II or equivalent UPLC/HPLC. Stationary Phase: C18 column with polar-embedded group (e.g., Waters XBridge BEH C18), resistant to dewetting in high aqueous flow.[1]

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate pyridine, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitro group

    
     transition) and 254 nm.
    
  • Column Temp: 40°C.

Critical Causality: Standard C18 columns often show severe tailing for pyridinyl compounds due to silanol interactions. The use of Formic Acid suppresses silanol ionization and protonates the pyridine nitrogen, improving peak symmetry (Asymmetry factor


 should be < 1.5).
Protocol B: Quantitative NMR (Potency Assignment)

Purpose: To establish the absolute assay (potency) of the Primary Reference Standard.[1]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – chosen for excellent solubility of nitro-aromatics.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).[1] Reason: Maleic acid provides a singlet at

    
     6.2 ppm, distinct from the aromatic region of the target molecule (
    
    
    
    7.0–9.0 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Candidate Standard and ~5 mg of Maleic Acid IS into the same vial using a micro-balance (readability 0.001 mg).

  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Must be

      
       of the slowest nucleus to ensure full relaxation).
      
    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Processing: Phase correction (manual), Baseline correction (Bernstein polynomial).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for establishing the standard and the decision matrix for method selection.

Diagram 1: Primary Reference Standard Establishment Workflow

ReferenceStandardWorkflow cluster_Analysis Multi-Modal Characterization Synthesis Crude Synthesis (3-Nitro-4-...) Purification Recrystallization (EtOH/Water) Synthesis->Purification Candidate Candidate Material (Isolated Solid) Purification->Candidate ID Structure ID (LC-MS/MS, 1H-NMR, IR) Candidate->ID Purity Chromatographic Purity (HPLC-UV) Candidate->Purity Potency Absolute Assay (qNMR) Candidate->Potency Volatiles Residuals (TGA/KF) Candidate->Volatiles COA Generate COA (Certified Reference Material) ID->COA Purity->COA Potency->COA Volatiles->COA

Caption: Figure 1. The "Triangulation Strategy" for certifying a reference standard. Note that qNMR (Potency) provides the primary assay value, while HPLC (Purity) validates the absence of related substances.[1]

Diagram 2: Analytical Decision Matrix (Logic Tree)

MethodLogic Start Start: Characterize Standard Solubility Is sample soluble in common deuterated solvents? Start->Solubility YesSol Yes (DMSO-d6, CD3OD) Solubility->YesSol High Solubility NoSol No (Insoluble) Solubility->NoSol Precipitates Hygro Is sample hygroscopic or salt form? YesSol->Hygro MassBal Execute Mass Balance (HPLC + TGA + KF) NoSol->MassBal Must use solid state methods qNMR Execute qNMR (Primary Method) Hygro->qNMR Yes (qNMR eliminates water/salt error) Hygro->MassBal No (Stable solid) Result Compare Results qNMR->Result MassBal->Result

Caption: Figure 2. Decision matrix for selecting the assay method. For zwitterionic molecules like 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, qNMR is preferred due to salt formation risks.[1]

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][2] [Link]

  • Pauli, G. F., et al. "The 1H qNMR Method for Purity Assessment of Reference Standards." Journal of Natural Products, 75(4), 834-851.[1] (2012).[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data.[1][Link][1]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (2006).[1][2] [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid proper disposal procedures

Operational Guide: Safe Disposal and Handling of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid Executive Summary & Chemical Profile This guide provides a technical protocol for the disposal of 3-Nitro-4-[(4-pyridinylm...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Executive Summary & Chemical Profile

This guide provides a technical protocol for the disposal of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (CAS: 39754-56-8). As a specialized intermediate often used in drug discovery (e.g., as a scaffold for thrombin inhibitors or kinase ligands), specific safety data is often scarce.[1]

Therefore, this protocol utilizes Structure-Activity Relationship (SAR) analysis.[1] We treat the compound based on its three reactive moieties: the Nitro group (thermal instability/NOx generation), the Pyridine ring (environmental toxicity/odor), and the Benzoic Acid functionality (pH sensitivity).[1]

Property Data / Characteristic Implication for Disposal
Molecular Formula C₁₃H₁₁N₃O₄High Nitrogen content requires NOx scrubbing during incineration.
Functional Groups Nitro (-NO₂), Pyridine, Carboxylic AcidDo not mix with strong bases (exothermic) or reducing agents.[1]
Physical State Yellow/Orange SolidDust control is critical to prevent inhalation sensitization.
Solubility DMSO, Dilute Base, Hot AlcoholsPoor water solubility; do not attempt to flush down drains.[1]

Hazard Analysis (The "Why" Behind the Protocol)

To ensure safety, we must understand the causality of the hazards:

  • Thermal Decomposition (Nitro Group): Nitro-aromatics are thermodynamically unstable. Upon uncontrolled heating or mixing with incompatible reagents (like strong oxidizers), they can release toxic Nitrogen Oxides (NOx).[1] Rule: Never dispose of this in "General Trash" or with oxidizers.

  • Aquatic Toxicity (Pyridine Moiety): Pyridine derivatives are notorious for their persistence in water and toxicity to aquatic life. Rule: Zero-discharge policy. No sink disposal.

  • Amphoteric Nature: The molecule contains both an acidic tail (benzoic acid) and a basic head (pyridine). Rule: pH adjustments can cause sudden precipitation or heat generation. Keep waste streams neutral or slightly acidic to maintain solubility if already dissolved.

Waste Classification & Flow

The following decision tree outlines the logical flow for categorizing this waste in a research environment.

WasteFlow cluster_compliance Regulatory Check (RCRA) Start Start: Waste Identification (CAS 39754-56-8) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Stream A: Solid Hazardous Waste (High BTU Incineration) Solid->SolidStream Double Bag & Tag LiquidCheck Solvent Type? Liquid->LiquidCheck Halogenated Halogenated (DCM, Chloroform) LiquidCheck->Halogenated NonHalo Non-Halogenated (DMSO, Methanol) LiquidCheck->NonHalo StreamB Stream B: Halogenated Waste (Specific Incineration) Halogenated->StreamB StreamC Stream C: Organic Solvents (Fuel Blending/Incineration) NonHalo->StreamC

Figure 1: Decision logic for assigning waste streams based on physical state and solvent composition.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Primary Hazard: Dust generation and potential shock sensitivity if dry and old.

  • Protocol:

    • Wetting: If the solid appears incredibly dry or old, lightly mist with water or an inert high-boiling solvent (like mineral oil) to desensitize the nitro group against friction.

    • Containerization: Place the solid in a screw-top high-density polyethylene (HDPE) jar.

    • Secondary Containment: Place the HDPE jar inside a clear 6-mil polyethylene bag. Seal with tape.

    • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write "Contains Nitro-Pyridine Derivative" to alert the disposal vendor.

    • Disposal Path: Lab Pack for High-Temperature Incineration .

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Primary Hazard: Incompatibility with other waste solvents.

  • Protocol:

    • Segregation: Check the solvent.

      • If DMSO/Methanol: Use "Non-Halogenated Organic" carboy.

      • If DCM/Chloroform: Use "Halogenated Organic" carboy.

    • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (Peroxides, Nitric Acid) or strong bases (Sodium Hydroxide > 1M).

      • Why? Strong bases can deprotonate the carboxylic acid, forming a salt that may precipitate out and clog the carboy, or generate heat.[1]

    • Labeling: List "3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid" as a trace contaminant (<5%) on the waste tag.

Scenario C: Contaminated Glassware & Spills
  • Spill Cleanup:

    • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95/N95 dust mask if powder is loose.

    • Containment: Do not dry sweep. Cover spill with wet paper towels (solvent or water) to prevent dust.

    • Decontamination: Wipe surfaces with a dilute detergent solution. The pyridine ring can adhere to surfaces; a mild acidic wash (dilute acetic acid) can help solubilize residues, followed by water.[1]

    • Disposal: All wipes go into "Solid Hazardous Waste" (Stream A).

Chemical Compatibility Matrix

Use this table to prevent dangerous interactions in your waste accumulation area.

Chemical Class Compatibility Reaction Risk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Explosion/Fire. Nitro groups are already oxidized; adding strong oxidizers can trigger rapid decomposition.
Strong Bases (NaOH, KOH)Caution Exothermic. Will react with the benzoic acid moiety to form salts. May cause heat evolution.
Reducing Agents (Hydrides, Metals)INCOMPATIBLE Heat/Toxic Fumes. Can reduce the nitro group to an amine or hydroxylamine violently.
Chlorinated Solvents Compatible Safe for solution disposal (segregated stream).
Alcohols/Ketones Compatible Safe for solution disposal.

Regulatory Compliance (US Focus)

While this specific CAS is not explicitly listed on the RCRA "P" (Acutely Hazardous) or "U" (Toxic) lists, it defaults to the following due to its functional groups:

  • Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).

  • Pyridine Considerations (D038/F005): While this is a derivative, many disposal vendors treat pyridine-containing structures conservatively under the F005 (spent solvents) or D038 (characteristic) codes if the pyridine ring is liable to cleavage, though technically this code applies to the parent pyridine.[1]

  • Best Practice: Classify as "Non-Regulated Hazardous Waste" if no specific characteristic applies, but manage it with the stringency of a RCRA hazardous waste to ensure incineration.

Final Directive: The ultimate disposal method must be Destructive Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete oxidation of the pyridine ring and the safe scrubbing of NOx gases.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217355 (Structure/Safety Analysis). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov.[2] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Executive Summary & Risk Profile 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical intermediate, typically utilized in the synthesis of anticoagulants like Dabigatran etexilate. As a molecule combining a nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a critical intermediate, typically utilized in the synthesis of anticoagulants like Dabigatran etexilate. As a molecule combining a nitro-aromatic core with a pyridine moiety and a carboxylic acid, it presents a multi-faceted hazard profile.

Unlike common reagents, pharmaceutical intermediates often lack established Occupational Exposure Limits (OELs). Therefore, Control Banding is required. We treat this compound as a Potent Compound (Occupational Exposure Band 3: 10–100 µg/m³) until specific toxicology data proves otherwise. The primary risks are respiratory sensitization, severe eye irritation, and potential mutagenicity associated with nitro-aromatic reduction metabolites.

Table 1: GHS Hazard Identification (Conservative Profile)
Hazard ClassCategoryHazard Statement CodeDescription
Skin Irritation 2H315 Causes skin irritation.[1][2]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - SE 3H335 May cause respiratory irritation.[1][2][3][6][7]
Combustible Dust N/AUSH001 May form combustible dust concentrations in air.
Potential Mutagenicity2H341Suspected of causing genetic defects (Class-based precaution for nitro-aromatics).

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Swiss Cheese" model where engineering controls (fume hoods) are the primary barrier, and PPE is the final redundancy.

Table 2: PPE Specifications & Rationale
PPE ComponentSpecificationTechnical Rationale
Respiratory P100 / N99 Respirator (Minimum) or PAPR Particle size for this intermediate is often <10µm (inhalable). Simple surgical masks offer zero protection against potent dusts.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Nitro-aromatics can permeate thin latex. Double gloving provides a visual breach indicator and increases breakthrough time to >480 mins.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Protection Tyvek® 400 Lab Coat (Disposable)Cotton lab coats trap dust in fibers, creating a secondary exposure source in laundry. Use disposable, anti-static suits.
Visual 1: Risk-Based PPE Selection Logic

This logic flow ensures you select the correct PPE based on the specific operation being performed.

PPE_Selection Start Task Assessment IsPowder Is the substance in Powder/Solid Form? Start->IsPowder Quantity Quantity > 10 grams? IsPowder->Quantity Yes Solution Is it in Solution? IsPowder->Solution No Tier2 TIER 2: Elevated Fume Hood + N95/P100 + Goggles + Tyvek Sleeves Quantity->Tier2 No (Small Scale) Tier3 TIER 3: High Containment Glovebox/Isolator OR PAPR + Tyvek Suit Quantity->Tier3 Yes (High Dust Risk) Tier1 TIER 1: Standard Fume Hood + Nitrile (Double) + Safety Glasses Solution->Tier1 Dissolved (Low Dust)

Figure 1: Decision matrix for selecting PPE based on physical state and quantity. Note that handling dry powder always escalates the requirement to Tier 2 or 3 due to inhalation risks.

Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the solid is manipulated outside of a reaction vessel.

  • Engineering Control: Work strictly within a chemical fume hood or a powder containment balance enclosure. Ensure face velocity is 0.5 m/s (100 fpm) .

  • Static Mitigation: Organic nitro-compounds are prone to static buildup. Use an ionizing fan or anti-static gun on the weighing boat before transfer.

  • The "Wet" Transfer Method:

    • Why: Dumping dry powder into a reactor creates a dust plume (aerosolization).

    • Protocol: Pre-dissolve the solid in a small volume of the reaction solvent (e.g., Methanol or DCM) inside the weighing hood before transferring it to the main reactor. This eliminates dust generation at the reactor neck.

Phase B: Reaction Monitoring
  • Sampling: Do not remove the reactor stopper while the mixture is refluxing. Cool the reaction first.

  • Syringe Technique: Use Luer-lock syringes to prevent needle detachment. When withdrawing a sample, keep the needle tip below the liquid level to avoid drawing up headspace vapors.

Phase C: Spill Management

Do not sweep dry powder. Sweeping generates airborne dust.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don a P100 respirator before approaching.

  • Neutralize/Capture: Cover the spill with a wet paper towel (dampened with water or PEG-400) to prevent dust dispersion.

  • Clean: Scoop up the damp material. Wipe the surface with a 10% soap solution, followed by Isopropanol.

Decontamination & Disposal

The "Cradle-to-Grave" lifecycle of the chemical must be managed to prevent environmental release.

Visual 2: Waste Stream Workflow

This diagram illustrates the correct disposal path to prevent water contamination.

Waste_Disposal Waste Reaction Waste / Contaminated PPE Segregation Segregate: Halogenated vs Non-Halogenated Waste->Segregation Liquid Liquid Waste Carboy Segregation->Liquid Solvents/Mother Liquor Solid Solid Waste Bin (Double Bagged) Segregation->Solid Gloves/Wipes/Paper Destruction High-Temp Incineration (Required for Nitro-aromatics) Liquid->Destruction Solid->Destruction

Figure 2: Disposal workflow.[2] Note that incineration is mandatory; nitro-aromatics must not enter municipal water treatment systems due to aquatic toxicity.

Disposal Protocol:

  • Liquids: Collect in High-Density Polyethylene (HDPE) carboys. Label clearly as "Organic Waste - Contains Nitro-Aromatics."

  • Solids: Contaminated gloves and weighing boats must be double-bagged in yellow hazardous waste bags (50-micron thickness minimum).

  • Verification: Confirm with your EHS officer that the waste contractor utilizes incineration , not landfill, for this specific stream.

Emergency Response (First Aid)

  • Eye Contact: Immediate irrigation is vital.[1][3][6] Flush for 15 minutes . The pyridine ring makes this compound basic/alkaline in nature, potentially causing saponification of eye tissues if not rinsed immediately.

  • Skin Contact: Wash with soap and water.[2][3][5][6][7] Do not use alcohol immediately on skin, as it may increase transdermal absorption of the nitro-compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 935190, 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoic acid derivatives - Toxicological Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants (Control Banding). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.